carbonic acid;guanidine
Description
Historical Perspectives on Guanidine (B92328) Chemistry and Carbonate Salts
The history of guanidine chemistry began in 1861 when Adolph Strecker first prepared the compound by degrading guanine, an aromatic natural product he isolated from guano. britannica.comwikipedia.org This origin is reflected in its name. britannica.com Guanidine itself is a colorless, crystalline solid that is highly alkaline and readily absorbs water and carbon dioxide from the air. britannica.com Its derivatives, however, are widely distributed in nature and play crucial roles in biological processes, such as in the amino acid arginine and in muscle tissue function. britannica.com Early synthetic methods for guanidine involved the fusion of dicyandiamide (B1669379) with an ammonium (B1175870) salt. britannica.com A significant advancement came in 1907 when a patent was awarded for producing guanidinium (B1211019) nitrate (B79036) from the reaction of dicyanamide (B8802431) with a strong acid. acs.org
The term "carbonate" was formally introduced into the chemical lexicon around 1794, stemming from the French word carbonate, to describe a salt of carbonic acid. etymonline.com Historically, carbonates like sodium carbonate (soda ash) were extracted from the ashes of specific plants. wikipedia.org The study of carbonate salts is fundamental to geology and chemistry, with calcium carbonate being the primary component of limestone and a key player in the Earth's carbon cycle. wikidoc.org Scientific understanding of the carbonate ion's behavior in aqueous solutions, where it exists in equilibrium with bicarbonate and carbonic acid, has been crucial for fields ranging from oceanography to physiology. wikidoc.orghawaii.edu The crystal structure of guanidinium carbonate itself was first investigated by Burgers in 1927, who identified its tetragonal system. iucr.org
The Significance of Guanidinium Carbonate in Contemporary Chemical Science
In modern chemical science, guanidinium carbonate is recognized for its role as a versatile and strong organic base. atamanchemicals.com Its high alkalinity makes it a useful pH regulator in various industrial formulations. pengshengchem.com A primary application is in organic synthesis, where it serves as a key reactant in multicomponent reactions to produce a variety of heterocyclic compounds, which are important scaffolds for pharmaceuticals. tubitak.gov.tr
Guanidinium carbonate is also a critical intermediate in the production of other chemicals. For instance, it is used to synthesize guanidinium dinitramide, an oxidizer, and guanidinium cyclopropanecarboxylate. atamanchemicals.com In materials science, it has gained attention for its application in creating functional materials. Research has demonstrated its use in growing organic nonlinear optical (NLO) crystals, which have potential applications in optoelectronics and telecommunications. researchgate.net Furthermore, it is employed as an additive to enhance the properties of polymers, such as improving the mechanical strength of resins.
Recent research highlights its utility in green chemistry. An efficient and environmentally benign catalyst system for the nucleophilic ring-opening of epoxides—an important industrial reaction—has been developed using a combination of an iron(III) benzoate (B1203000) complex and guanidinium carbonate. rsc.org This system is notable for being halide-free and more sustainable than many traditional catalysts. rsc.org
Scope and Research Objectives within Guanidinium Carbonate Studies
The academic investigation of guanidinium carbonate is multifaceted, with research objectives spanning fundamental properties to applied technologies. A core area of study is its structural characterization. Researchers have conducted detailed crystallographic analyses to understand the precise bond lengths, planarity of the ions, and the extensive network of hydrogen bonds within the crystal lattice. iucr.org This interest stems from the high ratio of hydrogen-bond donors to acceptors, which influences its crystal packing and physical properties. iucr.org
A significant portion of research is dedicated to its application in synthesis. Studies focus on its role as a reagent for creating complex organic molecules, such as substituted pyrimidines, through efficient one-pot multicomponent reactions. tubitak.gov.tr
Another major research thrust is in materials science. Key objectives include:
Nonlinear Optics: Growing and characterizing single crystals of guanidinium carbonate to evaluate their optical, thermal, and mechanical properties for NLO device applications. researchgate.net
Polymer Science: Investigating the effect of incorporating guanidinium carbonate into solid polymer electrolytes to enhance their ionic conductivity and other properties for potential use in solid-state batteries. nih.gov
Semiconductor Manufacturing: Exploring its role in chemical mechanical polishing (CMP) slurries. Research has shown that a combination of guanidinium carbonate and an oxidizer like hydrogen peroxide can enhance the removal rates of ruthenium films, which are used as barrier layers in advanced interconnects. researchgate.net
In biochemistry and molecular biology, guanidinium carbonate serves as a simple model for studying the biologically crucial interactions between the guanidinium group of arginine and carboxylate or carbonate groups in proteins. nih.gov Furthermore, recent studies have explored the addition of guanidinium salts to tissue fixatives to better preserve the quality of proteins and nucleic acids for molecular analysis. nih.gov
Table 1: Research Findings on Guanidinium Carbonate Applications
| Research Area | Key Finding | Significance |
| Nonlinear Optics | Guanidinium Carbonate (GC) single crystals exhibit a second harmonic generation (SHG) efficiency 0.3 times that of standard KDP. researchgate.net | Demonstrates potential for use in optical devices. |
| Polymer Electrolytes | Incorporating 25 wt.% guanidinium carbonate into a PEO/PVP polymer blend increased ionic conductivity to 3.00764 × 10⁻⁷ S/cm. nih.gov | Suggests viability for developing solid-state batteries. nih.gov |
| Green Catalysis | A catalyst system of an iron(III) complex and guanidinium carbonate shows high activity in the ring-opening of epoxides. rsc.org | Provides an environmentally friendly alternative to traditional halide-based catalysts. rsc.org |
| Chemical Mechanical Polishing | Slurries containing both guanidinium carbonate and hydrogen peroxide enhance the removal rate of ruthenium films. researchgate.net | Offers a potential solution for planarization processes in advanced semiconductor manufacturing. researchgate.net |
Interdisciplinary Relevance of Guanidinium Carbonate Research
The study of guanidinium carbonate extends across numerous scientific disciplines, highlighting its broad relevance.
Materials Science: Its use in the development of NLO crystals, polymer electrolytes, and CMP slurries connects it to optics, energy storage, and electronics. researchgate.netnih.govresearchgate.net The ability to tune material properties by incorporating this salt is a key driver of research.
Organic and Pharmaceutical Chemistry: As a building block in multicomponent reactions, it is vital for synthetic chemists creating libraries of novel compounds for drug discovery. tubitak.gov.tr The guanidine moiety is a key feature in many pharmaceuticals, and understanding its fundamental chemistry is crucial. researchgate.net
Biochemistry and Biotechnology: The compound serves as a valuable tool for biophysical studies. It acts as a proxy for arginine-anion interactions in proteins and has been investigated as a denaturant for biological samples. nih.govacs.org Its application in improving tissue fixation for molecular diagnostics bridges chemistry with clinical research. nih.gov
Industrial and Consumer Products: Beyond academic labs, guanidinium carbonate is used in commercial applications, including as a pH adjuster in cosmetics and soaps and as an agent in hair relaxer products. atamanchemicals.com
This interdisciplinary nature ensures that research into guanidinium carbonate will continue to yield insights and applications relevant to both fundamental science and technology.
Structure
2D Structure
Properties
IUPAC Name |
carbonic acid;guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.CH2O3/c2*2-1(3)4/h(H5,2,3,4);(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSRVXJGTIRNNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924671 | |
| Record name | Carbonic acid--guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-85-1, 124-46-9 | |
| Record name | Diguanidinium carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC146175 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | GUANIDINE CARBONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonic acid--guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparation Techniques for Guanidinium Carbonate
Direct Synthesis Approaches to Guanidinium (B1211019) Carbonate
Direct synthesis methods are the most common routes for producing guanidinium carbonate. These approaches typically involve the neutralization of guanidine (B92328) or its salts with a source of carbonate, followed by precipitation and purification of the final product.
The fundamental principle behind the synthesis of guanidinium carbonate is the acid-base neutralization reaction. One common industrial method begins with the production of a guanidine salt, such as guanidinium hydrochloride or nitrate (B79036), by reacting dicyandiamide (B1669379) with an ammonium (B1175870) salt at high temperatures (170-230°C). guidechem.com The resulting guanidinium salt is then dissolved, often in an alcohol solution, and treated with an alkali (like soda) to liberate the free guanidine base. guidechem.comchemicalbook.com This free guanidine solution readily absorbs carbon dioxide, leading to the formation of guanidinium carbonate. guidechem.com
Alternatively, guanidinium carbonate can be synthesized by reacting a guanidinium salt directly with an alkali metal carbonate. For example, adding sodium carbonate to a solution of guanidinium chloride is a viable route to the product. sciencemadness.org Another described method involves the reaction of nitroguanidine (B56551) with ammonium carbonate in water. The mixture is heated, and after a series of processing steps, guanidinium carbonate is precipitated. prepchem.com
A summary of common neutralization reactants is presented below.
| Guanidine Source | Carbonic Acid Precursor | Key Process Step |
| Guanidinium hydrochloride | Sodium Carbonate | Direct reaction in solution. sciencemadness.org |
| Guanidinium salt (e.g., hydrochloride) | Carbon Dioxide (gas) | Liberation of free guanidine with alkali, followed by CO₂ absorption. guidechem.com |
| Nitroguanidine | Ammonium Carbonate | Reaction in heated aqueous solution. prepchem.com |
| Guanidine thiocyanate (B1210189) | Potassium Carbonate | Reaction in a minimal amount of water, followed by evaporation and extraction. prepchem.com |
Achieving high purity is critical for many applications of guanidinium carbonate. guidechem.com Purification is typically accomplished through precipitation and recrystallization techniques. A common strategy involves using a solvent in which guanidinium carbonate has low solubility, while impurities remain dissolved. For instance, after synthesis, adding a twofold volume of 95% alcohol to a concentrated aqueous solution of the crude product causes the guanidinium carbonate to precipitate, leaving behind impurities such as urea (B33335) and residual ammonium carbonate. prepchem.com The precipitate can then be filtered, washed with alcohol, and dried. prepchem.com
Another detailed process for achieving high purity (up to 99.5%) involves several sequential steps:
Dissolution : The crude guanidinium carbonate is dissolved in water.
Filtration : The solution is filtered to remove insoluble raw materials and byproducts.
Dehydration : The filtered mother liquor is heated to reduce the water content.
Crystallization : The resulting supersaturated solution is cooled to concentrate and crystallize the high-purity product. This process can be repeated to achieve even higher purity.
Guanidinium carbonate can also be recovered and purified from the mother liquor of melamine (B1676169) production, which contains guanidine among other pyrolysis products of urea. google.com In one patented process, after initial separation steps, the concentrated mother liquor is suspended in liquid ammonia (B1221849) at approximately -33°C. google.com The guanidinium carbonate remains undissolved and can be filtered off, washed with liquid ammonia, and dried to yield a product with over 99% purity. google.com
Guanidine's basicity makes it a candidate for carbon dioxide (CO₂) capture. Solutions of freebase guanidine can rapidly absorb CO₂ from the atmosphere to form guanidinium carbonate. sciencemadness.org This reactivity forms the basis for integrated synthesis and carbon capture processes. If an excess of carbon dioxide is present, guanidinium bicarbonate may form instead. sciencemadness.org
Research has demonstrated that certain guanidine compounds can efficiently capture CO₂ from ambient air to form the corresponding guanidinium bicarbonate salts. ornl.gov This process can be viewed as a "hybrid solvent/solid-state approach," where CO₂ is first absorbed by a sorbent and then crystallized as a guanidinium salt. ornl.gov The CO₂ can then be released by mild heating of the crystals, regenerating the guanidine ligand. ornl.gov This crystallization-based method is explored as a potentially more energy-efficient alternative to traditional amine scrubbing techniques, as it avoids heating the bulk solvent. ornl.gov
Another innovative route involves the direct one-step synthesis from cyanamide (B42294). In this process, an aqueous solution of cyanamide reacts with a mixed gas system of carbon dioxide and ammonia under elevated temperature (100–125°C) and pressure (0.75–1.5 MPa) to produce guanidinium carbonate.
Advanced Synthetic Strategies for Tailored Guanidinium Carbonate Materials
Beyond direct synthesis for bulk chemical production, advanced strategies aim to control the physical properties of the resulting material, such as crystal size, shape, and purity, for specialized applications like nonlinear optics or material engineering. ias.ac.inresearchgate.net
The choice of solvent is a fundamental tool for controlling the crystallization process. Guanidinium carbonate can be crystallized from various solvents, with water and methanol (B129727) being commonly cited. guidechem.comresearchgate.net The slow evaporation of an aqueous solution is a standard laboratory method for growing large, high-quality single crystals of guanidinium carbonate for characterization studies. researchgate.netresearchgate.net Recrystallization from methanol is also used as a purification technique. guidechem.com
While the use of specific solvents for crystallization is well-established, detailed studies on how solvent mixtures or additives systematically engineer the crystal morphology of guanidinium carbonate are not widely reported in the reviewed literature. For other ionic compounds, the addition of miscible organic co-solvents to aqueous solutions has been shown to enhance the effect of additives, allowing for greater control over crystal habit. whiterose.ac.uk However, the application of such specific morphology engineering techniques to guanidinium carbonate remains an area for further research.
Template-assisted synthesis is a sophisticated technique used to control the nanostructure and morphology of materials by using a pre-existing template, such as a porous material or surfactant micelles, to guide the formation of the product. In the context of materials science, guanidinium carbonate has been used as a molecular precursor for the synthesis of graphitic carbon nitride. doi.org In this context, it has been suggested that using a template during the pyrolysis of the guanidine carbonate precursor could allow for tuning the morphology of the resulting carbon nitride particles. doi.org However, the scientific literature does not currently provide established methods for the template-assisted synthesis of specific crystalline forms of guanidinium carbonate itself. This remains a potential but largely unexplored area of materials chemistry.
Green Chemistry Principles in Guanidinium Carbonate Production
The synthesis of guanidinium carbonate is increasingly aligning with the principles of green chemistry, focusing on minimizing environmental impact and enhancing safety and efficiency. A significant advancement in this area is the direct synthesis from cyanamide, carbon dioxide, and ammonia. google.com This method is lauded for its simplicity, the use of inexpensive raw materials, and the avoidance of toxic organic solvents, resulting in minimal environmental pollution. google.com The reaction proceeds rapidly when an aqueous solution of cyanamide is added to a mixture of carbon dioxide and ammonia, simplifying the process flow and operational control. google.com
Further embracing green principles, guanidinium carbonate itself is utilized as an environmentally benign catalyst in various organic reactions. rsc.org Its application in cooperative catalyst systems, which avoid halogenated compounds, underscores its role in sustainable chemistry. rsc.org Research has demonstrated green and efficient protocols for multi-component reactions using guanidinium carbonate as a catalyst under solvent-free grinding conditions or by stirring at room temperature. These methods are operationally simple, rapid, and often allow for easy, column-free purification of the products.
The use of alternative, greener solvents is another key aspect. Syntheses have been performed in deep eutectic solvents, which are considered environmentally friendly alternatives to traditional volatile organic compounds. The selection of non-toxic and recyclable solvents, or eliminating them entirely, contributes significantly to a more sustainable production profile for compounds synthesized using guanidinium carbonate. rsc.org
Influence of Reaction Parameters on Guanidinium Carbonate Yield and Purity
The yield and purity of guanidinium carbonate are critically dependent on the careful control of various reaction parameters. The chosen synthetic route, whether from dicyandiamide, cyanamide, or as a byproduct of melamine production, dictates the optimal conditions required. google.comepo.orgguidechem.com
Temperature and Pressure Effects on Synthetic Outcomes
Temperature and pressure are pivotal parameters in the synthesis of guanidinium carbonate, directly influencing reaction rates, equilibrium positions, and ultimately, product yield and purity.
In the direct synthesis from an aqueous solution of cyanamide with carbon dioxide and ammonia, the reaction temperature is typically maintained between 100°C and 125°C, with the total system pressure controlled in the range of 0.75 to 1.5 MPa. google.com Operating within these specific ranges is crucial for achieving optimal conversion and yield. For instance, one embodiment of this process at 1.5 MPa resulted in a product concentration of 353.8 g/L and a yield of 63.5%, whereas controlling the temperature at 100°C or 125°C in other experiments yielded different concentrations and yields, highlighting the sensitivity of the process to these parameters. google.com
Another common industrial route involves the melt reaction of dicyandiamide with an ammonium salt (like ammonium chloride) to produce a guanidine salt intermediate. guidechem.com This initial step is conducted at high temperatures, typically between 170°C and 230°C. guidechem.com
In purification processes, such as isolating guanidinium carbonate from melamine production streams, temperature control is essential for separating impurities. The process may involve heating a solution to a maximum of 80°C to expel dissolved ammonia and free carbon dioxide, followed by evaporation at 50°C to 80°C. google.com Subsequent cooling to 20-30°C facilitates the crystallization of impurities like urea, while the final isolation of guanidinium carbonate can occur at temperatures as low as -33°C. google.com In other purification schemes, establishing a significant temperature differential between the melamine precipitation stage (e.g., 14-30°C) and the guanidinium carbonate precipitation stage (at least 6-10°C higher) is key to preventing co-precipitation of byproducts and ensuring high purity. epo.org
| Synthetic/Purification Process | Temperature Range (°C) | Pressure Range (MPa) | Notes |
|---|---|---|---|
| Direct Synthesis from Cyanamide | 100 – 125 | 0.75 – 1.5 | Optimal conditions for direct conversion. google.com |
| Guanidine Salt Intermediate Production | 170 – 230 | Not specified | Melt reaction of dicyandiamide and an ammonium salt. guidechem.com |
| Purification from Urea/Melamine Stream | -33 – 80 | Atmospheric – ~1.0 | Multi-step process involving heating, evaporation, and cooling/precipitation. google.com |
| Fractional Crystallization from Melamine Liquor | 14 – 40+ | Not specified | Requires a temperature differential between melamine and guanidinium carbonate precipitation stages. epo.org |
Role of Solvents and Co-solvents in Guanidinium Carbonate Formation
The choice of solvent is critical in the synthesis and purification of guanidinium carbonate, affecting reactant solubility, reaction equilibrium, and product isolation.
Water is a common solvent due to the high solubility of guanidinium carbonate and many of its precursors. ycdehongchem.com In the direct synthesis from cyanamide, an aqueous solution of the reactant is used. google.com However, the high solubility of guanidinium carbonate in water can complicate its recovery. google.com
Alcohols, particularly ethanol (B145695), are frequently employed. guidechem.comprepchem.com In methods starting from guanidine salts like guanidine hydrochloride, the reaction with a base to liberate free guanidine is often performed in an alcohol solution. guidechem.com Ethanol is also used as an anti-solvent for purification; after impurities are removed from a concentrated aqueous solution, the addition of alcohol can cause the less soluble guanidinium carbonate to precipitate, leaving more soluble byproducts like urea in the solution. prepchem.com
A key strategy for improving yield involves using ammonia, either aqueous or liquid, to decrease the solubility of guanidinium carbonate. In one patented process, adding ammonia to a filtered aqueous solution containing guanidinium ions and a carbonate source causes the guanidinium carbonate to precipitate as it forms, shifting the reaction equilibrium toward completion. google.com A similar principle is used in purification, where suspending a concentrated mother liquor in liquid ammonia causes guanidinium carbonate to precipitate while urea remains dissolved. google.com
The solubility of guanidinium carbonate is generally low in non-polar organic solvents but shows limited to moderate solubility in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO). ycdehongchem.com
Impurity Profiling and Mitigation Strategies in Guanidinium Carbonate Synthesis
The purity of the final guanidinium carbonate product is contingent on effectively managing impurities that arise from starting materials, side reactions, or associated industrial processes. Common impurities include urea, melamine, ammeline (B29363), ammelide, and unreacted precursor salts like ammonium thiocyanate. epo.orgepo.orgprepchem.com
A primary source of impurities is the co-production of guanidinium carbonate in melamine synthesis from urea. epo.org This results in a mother liquor containing residual melamine and its thermal byproducts, such as ammeline and ammelide. epo.org Mitigation strategies for these impurities focus on fractional crystallization. By carefully controlling the temperature, melamine can be precipitated and removed first. One method involves cooling a suspension to around 38°C to complete melamine crystallization before it is separated, with the remaining liquor being treated to isolate guanidinium carbonate. epo.org It is crucial that the precipitation temperature for guanidinium carbonate is kept higher than that for melamine to prevent co-precipitation, which would compromise product quality. epo.org
When guanidinium carbonate is synthesized via salt metathesis (double decomposition), the resulting byproduct salt is a major impurity. For example, reacting guanidine thiocyanate with potassium carbonate yields potassium thiocyanate. prepchem.com Purification in such cases often involves exploiting differential solubilities. The reaction mixture can be evaporated to dryness and the residue extracted with a solvent like boiling ethanol, in which guanidinium carbonate is soluble, leaving the inorganic salt impurity behind. prepchem.com
In processes where urea is a significant impurity, a multi-step purification is employed. This can involve:
Heating the aqueous solution to a maximum of 80°C to remove excess ammonia and CO2. google.com
Evaporating the solution under reduced pressure until it is saturated with urea. google.com
Cooling the concentrate (e.g., to 25°C) to crystallize and separate the bulk of the urea and melamine. google.com
Suspending the remaining mother liquor in liquid ammonia. Guanidinium carbonate is poorly soluble in liquid ammonia and precipitates, while the remaining urea stays in solution. google.com
This final step is highly effective, yielding guanidinium carbonate with a purity of over 99%. google.com Subsequent drying removes residual moisture and ammonia. google.com
| Impurity | Origin | Mitigation Strategy |
|---|---|---|
| Melamine, Ammeline, Ammelide | Byproducts from melamine synthesis stream. epo.org | Fractional crystallization by controlling temperature differentials; filtration. epo.orgprepchem.com |
| Urea | Byproduct from melamine synthesis; formation from ammonium carbonate. google.comprepchem.com | Concentration and cooling to crystallize urea; precipitation of product from alcohol; suspension in liquid ammonia. google.comprepchem.com |
| Inorganic Salts (e.g., KCl, (NH₄)₂SO₄, NH₄SCN) | Byproduct of salt metathesis reactions. google.com | Extraction with a solvent (e.g., ethanol) where the product is soluble but the impurity is not. prepchem.com |
| Ammonium Carbonate | Unreacted starting material or byproduct. prepchem.comgoogle.com | Evaporation to dryness on a steam bath to drive off the volatile salt. prepchem.com |
Advanced Structural Elucidation and Solid State Chemistry of Guanidinium Carbonate
Crystallographic Investigations of Guanidinium (B1211019) Carbonate Structures
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level structure of crystalline materials. For guanidinium carbonate, SCXRD studies have revealed a tetragonal crystal system. researchgate.netresearchgate.net The compound, with the chemical formula [C(NH₂)₃]₂CO₃, crystallizes in the P4₁2₁2 space group. iucr.org The carbonate ions are situated on twofold axes, while the guanidinium ions occupy general positions within the crystal lattice. iucr.org
Detailed analysis of the crystal structure shows that both the guanidinium and carbonate ions are effectively planar. The bond distances, corrected for librational motion, have been determined with high precision. iucr.org The extensive network of hydrogen bonds is a defining feature of the guanidinium carbonate structure, with each guanidinium ion participating in six hydrogen bonds. iucr.org This robust network of interactions contributes significantly to the stability of the crystal lattice.
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | P4₁2₁2 |
| a (Å) | 6.982 (1) |
| c (Å) | 19.635 (4) |
| Z | 4 |
Powder X-ray diffraction (PXRD) is a powerful technique for confirming the crystalline nature and phase purity of a material. For guanidinium carbonate, PXRD patterns are characterized by well-defined, sharp peaks, which are indicative of a highly crystalline sample. aip.orgirjet.net The experimental PXRD pattern shows good agreement with the pattern simulated from single-crystal X-ray diffraction data, confirming the structural integrity of the bulk material. aip.org
PXRD is also employed for the precise determination of lattice parameters. Refinement of the powder diffraction data allows for accurate calculation of the unit cell dimensions. For a tetragonal system, these are the 'a' and 'c' axes. Reported values for guanidinium carbonate are in good agreement, with a = 6.9731 Å and c = 19.5692 Å. researchgate.net These values are consistent with those obtained from single-crystal studies, further validating the structural model. researchgate.net
| Lattice Parameter | Value (Å) |
|---|---|
| a | 6.9731 |
| c | 19.5692 |
While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less effective for accurately locating hydrogen atoms due to their low scattering power. Neutron diffraction overcomes this limitation, as neutrons interact with atomic nuclei, providing precise information on the positions of all atoms, including hydrogen.
Spectroscopic Probes for Guanidinium Carbonate Structural Insights
Spectroscopic techniques provide complementary information to diffraction methods by probing the vibrational and electronic properties of the molecule and its environment. These methods are particularly sensitive to the nature of chemical bonds and intermolecular interactions.
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of molecules. In guanidinium carbonate, these techniques are particularly useful for characterizing the hydrogen bonding network. researchgate.net The N-H stretching vibrations, typically observed in the high-frequency region of the spectra, are sensitive to the strength of the hydrogen bonds. researchgate.net The presence of multiple bands in this region can be attributed to the different hydrogen bonding environments of the N-H groups. researchgate.net
The vibrational spectra also provide information on the carbonate and guanidinium ions. For instance, the C=O stretching vibration of the carbonate group and the C-N stretching vibrations of the guanidinium ion give rise to characteristic absorption bands. ias.ac.in Shifts in the positions of these bands can provide insights into the effects of intermolecular interactions on the molecular structure.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretching | 3100 - 3400 |
| C=O Stretching | ~1650 - 1700 |
| C-N Stretching | ~1000 - 1400 |
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment of specific atomic nuclei. In guanidinium carbonate, ¹³C solid-state NMR can be used to distinguish between the carbon atoms of the guanidinium and carbonate ions. The chemical shift of each carbon nucleus is sensitive to its local electronic environment, providing information about the molecular structure and intermolecular interactions. chemicalbook.com
While detailed solid-state NMR studies on guanidinium carbonate are not extensively reported in the provided search results, the technique holds significant potential for further elucidating the subtle structural details of this compound. For example, by analyzing the ¹³C and ¹⁵N chemical shifts and their anisotropies, one could gain deeper insights into the electronic structure and the nature of the hydrogen bonding in the solid state.
Supramolecular Interactions and Crystal Engineering in Guanidinium Carbonate Systems
Analysis of Hydrogen Bonding Motifs Involving Guanidinium and Carbonate Ions
The crystal structure of guanidinium carbonate is dominated by a robust and extensive three-dimensional network of hydrogen bonds. The guanidinium cation, with its six available protons on the three amino groups, acts as a prolific hydrogen bond donor. The carbonate anion, with its three oxygen atoms, serves as a multidentate hydrogen bond acceptor.
In the crystalline adduct of cyanuric acid and guanidinium carbonate, the guanidinium cations interact with the cyanurate anions through a combination of N-H···O and N-H···N hydrogen bonds, forming distinct guanidinium cyanurate sheets. ias.ac.in This demonstrates the strong propensity of the guanidinium ion to form robust hydrogen-bonded assemblies with complementary acceptor molecules.
The planarity of the guanidinium ion and the trigonal planar geometry of the carbonate ion facilitate the formation of well-defined hydrogen bonding motifs. It is anticipated that various common supramolecular synthons, such as the R²₂(8) ring motif observed in cocrystals of trimethylglycine with guanidinium species, could also be present in the guanidinium carbonate structure. mdpi.comresearchgate.net In this motif, two N-H groups from the guanidinium ion form a cyclic hydrogen-bonded pattern with two acceptor atoms, such as the oxygen atoms of the carbonate ion.
C-H···O Interactions and Other Weak Forces in Guanidinium Carbonate Crystals
Van der Waals forces, arising from temporary fluctuations in electron density, are ubiquitous and contribute to the cohesive energy of the crystal. nih.gov In guanidinium carbonate, these dispersive forces exist between all atoms in the crystal lattice and are particularly important in regions where stronger, more directional interactions are absent. The planarity of the guanidinium and carbonate ions allows for efficient packing, which maximizes the favorable van der Waals contacts.
Reduced density gradient analysis, a computational tool, could be employed to visualize and characterize these weak interactions, distinguishing between hydrogen bonding, steric repulsion, and van der Waals interactions within the crystal structure. researchgate.net
Factors Governing Crystal Packing and Self-Assembly of Guanidinium Carbonate
The crystal packing and self-assembly of guanidinium carbonate are governed by a hierarchy of intermolecular interactions, with the charge-assisted N-H···O hydrogen bonds being the primary directing force. The strong directionality and propensity of the guanidinium cation to form multiple hydrogen bonds make it a powerful structure-directing agent in crystal engineering. rsc.org
The shape and symmetry of the constituent ions also play a crucial role. The D₃h symmetry of the guanidinium cation and the carbonate anion allows for the formation of highly ordered, symmetric crystal structures. The tetragonal structure of guanidinium carbonate is a direct consequence of these underlying molecular symmetries and the directional nature of the hydrogen bonds. researchgate.net
The solvent from which the crystals are grown can also influence the crystal packing, although for a simple salt like guanidinium carbonate, the primary interactions between the ions are likely to dominate. The formation of different supramolecular synthons can lead to different packing arrangements and potentially to the formation of polymorphs, although none have been definitively reported for guanidinium carbonate. The study of guanidinium sulfates has shown that these systems have a remarkable tendency to crystallize in non-centrosymmetric space groups, highlighting the structure-directing capabilities of the guanidinium ion. rsc.org
Polymorphism, Phase Transitions, and Amorphous States of Guanidinium Carbonate
Identification and Characterization of Guanidinium Carbonate Polymorphs
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a phenomenon of significant interest in materials science and pharmaceuticals due to the different physical and chemical properties that polymorphs can exhibit. Despite the prevalence of polymorphism in organic and inorganic salts, there is a notable lack of specific reports on the existence of polymorphs for guanidinium carbonate in the reviewed literature.
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for the investigation of polymorphism and phase transitions. robertson-microlit.comlibretexts.orgnasa.gov A study on guanidinium carbonate using these methods revealed its thermal stability up to 185 °C, followed by decomposition. researchgate.net The absence of any endothermic or exothermic events prior to decomposition in the DSC thermogram suggests that, under the conditions of the experiment, no solid-solid phase transitions to other polymorphic forms occurred.
However, the absence of reported polymorphs does not definitively preclude their existence. The crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, can significantly influence which polymorphic form is obtained. google.comgoogle.com It is conceivable that different polymorphs of guanidinium carbonate could be accessed under a wider range of crystallization conditions than have been explored to date.
Mechanistic Studies of Polymorphic Transformations in Guanidinium Carbonate
Detailed mechanistic studies specifically investigating the polymorphic transformations of guanidinium carbonate are not extensively reported in the current scientific literature. However, based on the behavior of analogous guanidinium salts and other organic carbonates, a theoretical framework for potential polymorphic transitions can be outlined. Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals due to its profound impact on a compound's physical and chemical properties.
A study has identified a tetragonal crystal structure for guanidinium carbonate grown by the slow evaporation technique. researchgate.net The existence of other polymorphs, which could potentially be accessed under different crystallization conditions (e.g., different solvents, temperatures, or pressures), remains an open area for investigation.
Mechanistic studies of polymorphic transformations typically involve a combination of experimental techniques and computational modeling. Key experimental methods would include:
Variable-Temperature X-ray Diffraction (VT-XRD): To identify changes in the crystal structure as a function of temperature.
Differential Scanning Calorimetry (DSC): To detect the thermal events (endothermic or exothermic peaks) associated with phase transitions and to quantify the enthalpy and entropy changes.
Hot-Stage Microscopy (HSM): For visual observation of changes in crystal morphology during heating and cooling.
Spectroscopic Techniques (Raman, FT-IR): To probe changes in the molecular environment and hydrogen bonding patterns during a transformation.
The mechanism of a polymorphic transformation can be either displacive (involving small shifts in atomic positions without breaking bonds) or reconstructive (involving the breaking and reforming of bonds, leading to a significant change in the crystal structure). For a salt like guanidinium carbonate, transformations would likely involve rearrangements of the guanidinium and carbonate ions, driven by changes in temperature or pressure that favor a more thermodynamically stable packing arrangement.
For instance, studies on guanidinium nitrate (B79036) have revealed pressure-induced phase transformations where the layered structure collapses into a more complex three-dimensional network. rsc.org A similar investigation on guanidinium carbonate could potentially uncover new crystalline forms with altered physical properties.
Below is a hypothetical data table illustrating the kind of information that would be generated from mechanistic studies of polymorphic transformations in guanidinium carbonate, based on typical findings for organic salts.
| Parameter | Polymorph I (Known) | Polymorph II (Hypothetical) | Transformation Details (Hypothetical) |
|---|---|---|---|
| Crystal System | Tetragonal researchgate.net | Monoclinic | Transition I → II:
|
| Space Group | - | P2₁/c | |
| Density (g/cm³) | 1.29 | 1.35 | |
| Key Analytical Signature | Distinct Powder XRD pattern | Shift in C=O stretching frequency in FT-IR |
Solid-State Amorphization and Recrystallization Behavior of Guanidinium Carbonate
The solid-state amorphization and subsequent recrystallization of guanidinium carbonate are areas that currently lack specific, detailed research findings. Amorphization, the process of converting a crystalline solid into a disordered, amorphous state, can be induced by various methods such as mechanical milling, rapid cooling (quenching) of a melt, or freeze-drying. The resulting amorphous solid has a higher free energy and typically exhibits different solubility and dissolution rates compared to its crystalline counterpart.
While direct studies on guanidinium carbonate are scarce, research on related compounds provides insight into potential behaviors. For example, it has been reported that certain substituted guanidines react with carbon dioxide to form amorphous carbonate solids. ornl.gov This suggests that the guanidinium cation-carbonate anion pair is capable of forming a stable amorphous phase under specific conditions.
The process of amorphization in guanidinium carbonate would involve disrupting the long-range order of the ionic lattice. This could be achieved by mechanical grinding, which introduces defects and ultimately leads to the collapse of the crystal structure. The stability of the resulting amorphous form would be a critical parameter, governed by its glass transition temperature (Tg). Below the Tg, the amorphous material is in a glassy state with very low molecular mobility. Above the Tg, it transitions to a supercooled liquid state where recrystallization can occur more readily.
Recrystallization is the process by which an amorphous material reverts to a more stable crystalline form. The kinetics of this process are influenced by factors such as temperature, humidity, and the presence of any impurities. For guanidinium carbonate, recrystallization would involve the nucleation of a crystalline phase within the amorphous matrix, followed by crystal growth. This process can be monitored using techniques like DSC, which would show an exothermic event corresponding to the energy released during crystallization.
The table below presents hypothetical data that would be relevant to the study of amorphization and recrystallization of guanidinium carbonate.
| Property | Value (Hypothetical) | Analytical Technique | Significance |
|---|---|---|---|
| Method of Amorphization | Cryo-milling | - | Induces amorphization through mechanical energy at low temperatures. |
| Glass Transition Temperature (Tg) | 65 °C | Differential Scanning Calorimetry (DSC) | Indicates the temperature at which the amorphous solid transitions from a glassy to a rubbery state. A key indicator of stability. |
| Recrystallization Onset Temperature (Tc) | 95 °C (on heating at 10 °C/min) | Differential Scanning Calorimetry (DSC) | The temperature at which crystallization from the amorphous state begins. |
| Recrystallization Enthalpy (ΔHc) | -25 kJ/mol | Differential Scanning Calorimetry (DSC) | The heat released during the recrystallization process. |
| Recrystallization Product | Polymorph I (Tetragonal) | Powder X-ray Diffraction (PXRD) | Identifies the crystalline form that nucleates from the amorphous state. |
Further research in these areas would be invaluable for understanding the fundamental solid-state chemistry of guanidinium carbonate and could enable its application in areas where control over crystalline form and amorphous content is crucial.
Reactivity, Decomposition Pathways, and Mechanistic Studies of Guanidinium Carbonate
Acid-Base Chemistry and Proton Transfer Dynamics of Guanidinium (B1211019) Carbonate
Guanidinium carbonate, with the chemical formula (C(NH₂)₃)₂CO₃, is the salt formed from the strong organic base guanidine (B92328) and the weak acid, carbonic acid. guidechem.comwikipedia.org Its behavior in solution is governed by the acid-base properties of its constituent ions: the guanidinium cation ([C(NH₂)₃]⁺) and the carbonate anion (CO₃²⁻).
In aqueous solution, guanidinium carbonate dissociates into two guanidinium cations and one carbonate anion. The guanidinium cation is the conjugate acid of guanidine. Guanidine is an exceptionally strong base due to the resonance stabilization of its protonated form, the guanidinium ion. wikipedia.org The pKₐH of the guanidinium cation is approximately 13.6, meaning it remains protonated and highly stable across a wide pH range in aqueous solutions. wikipedia.org Deprotonation to the free base, guanidine, only occurs under strongly alkaline conditions.
The carbonate anion, as the conjugate base of the weak acid bicarbonate (HCO₃⁻), participates in protonation equilibria in water:
CO₃²⁻ (aq) + H₂O(l) ⇌ HCO₃⁻(aq) + OH⁻(aq)
HCO₃⁻(aq) + H₂O(l) ⇌ H₂CO₃(aq) + OH⁻(aq)
(C(NH₂)₃)₂CO₃ + 2H⁺ → 2[C(NH₂)₃]⁺ + H₂O + CO₂ sciencemadness.org
This reaction demonstrates the proton transfer dynamics, where the carbonate ion acts as the primary proton acceptor.
Due to its composition as a salt of a strong base and a weak acid, aqueous solutions of guanidinium carbonate are alkaline. A solution of 110 g/L in water exhibits a pH of 11.7 at 20°C. merckmillipore.com This inherent alkalinity allows guanidinium carbonate to function effectively as a pH regulator and buffering agent. fengchengroup.com It can neutralize acids, resisting significant drops in pH, which makes it valuable in various industrial and cosmetic formulations. guidechem.comfengchengroup.comchemicalbook.com Its applications include adjusting the pH of amino resins, antioxidants, and in the formulation of soaps and cosmetic products. guidechem.comchemicalbook.com
Thermal and Hydrolytic Decomposition Mechanisms of Guanidinium Carbonate
The stability of guanidinium carbonate is significantly influenced by temperature and the presence of water. Understanding its decomposition pathways is critical for its application and handling.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insight into its thermal stability. chembam.com When coupled with techniques for Evolved Gas Analysis (EGA), such as Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), the gaseous products released during decomposition can be identified in real-time. wikipedia.orgrigaku.com
Studies on the thermal decomposition of solid guanidinium carbonate show that it is more stable than urea (B33335), with decomposition initiating at approximately 165°C, compared to 135°C for urea. researchgate.netresearchgate.net The decomposition process occurs in two distinct steps. The primary solid residue from the initial decomposition is melamine (B1676169), which then undergoes further decomposition into melam at higher temperatures. researchgate.netresearchgate.net The decomposition process releases significant amounts of ammonia (B1221849) (NH₃); at 265°C, a maximum ammonia production of 30,650 ppmv has been recorded. researchgate.netresearchgate.net
| Decomposition Stage | Approximate Temperature Range | Primary Evolved Gas | Solid Residue |
|---|---|---|---|
| Step 1 | Starts at ~165°C | Ammonia (NH₃) | Melamine |
| Step 2 | Higher Temperatures | Ammonia (NH₃) | Melam |
Kinetic studies of the thermal degradation of guanidinium carbonate provide quantitative data on the energy barriers to its decomposition. Using non-isothermal TGA data, kinetic parameters such as the activation energy (Eₐ) can be calculated using methods like the Kissinger-Akahira-Sunose (KAS) and Kissinger (KIS) models. researchgate.net
| Conversion Domain (α) | Average Activation Energy (Eₐ) |
|---|---|
| 0.15 – 0.30 | (131 ± 3) kJ/mol |
| 0.35 – 0.50 | (190 ± 10) kJ/mol |
| 0.60 – 0.68 | (71 ± 7) kJ/mol |
These varying activation energies support a complex decomposition mechanism that proceeds through the formation of stable intermediates like melamine. researchgate.netresearchgate.net
Guanidinium carbonate is readily soluble in water. sciencemadness.org While stable in aqueous solutions at room temperature, it exhibits poor hydrolytic stability at elevated temperatures. Heating an aqueous solution of guanidinium carbonate to its boiling point results in decomposition. google.com The products of this hydrolytic decomposition are ammonia and urea. google.com This instability upon heating in water is a critical consideration for its use in aqueous systems that may be subjected to high temperatures.
Reactivity of Guanidinium Carbonate in Organic and Inorganic Synthesis
Guanidinium carbonate, (C(NH₂)₃)₂CO₃, serves as a versatile reagent in both organic and inorganic synthesis due to its unique combination of a strong organic base (guanidinium cation) and a carbonate anion. Its reactivity is harnessed in various applications, ranging from a simple base and carbonate source to a precursor for more complex guanidine-containing molecules.
Role as a Carbonate Source in Organic Reactions
As a salt of the weak acid carbonic acid, guanidinium carbonate functions effectively as a base and a source of the carbonate ion. Its strong basicity is utilized for pH adjustment in various formulations and as a catalyst or intermediary in synthesis. guidechem.com In reactions with acids, it readily neutralizes the acid to form a guanidinium salt, water, and carbon dioxide, a characteristic reaction of carbonates. sciencemadness.org
This reactivity is applied in processes where a non-metallic, organic base is preferred. For instance, it is used as a pH adjusting agent for amino resins and as a resin stabilizer. guidechem.comchemicalbook.com While specific examples of its use as a direct carboxylating agent are not extensively detailed in recent literature, its fundamental property as a carbonate source implies its potential in reactions requiring the introduction of a CO₃²⁻ group or in facilitating reactions that proceed under basic conditions where the guanidinium ion is a benign counter-ion.
Table 1: Applications of Guanidinium Carbonate as a Base or Carbonate Source
| Application Area | Specific Use | Function |
| Polymer Chemistry | pH adjusting agent for amino resins | Acts as a strong organic base to control polymerization conditions. guidechem.com |
| General Organic Synthesis | Neutralization of acidic reaction media | Reacts with acids to form guanidinium salts, CO₂, and water. sciencemadness.org |
| Formulations | Buffering agent | Maintains pH in various chemical and cosmetic formulations. |
Applications as a Guanidinium Source in Synthesis of Guanidine Derivatives
Guanidinium carbonate is a key starting material for the synthesis of various guanidine derivatives. The guanidinium cation can be readily transferred in metathesis (double displacement) reactions with other salts. This approach is particularly useful for producing other guanidinium salts where the corresponding acid is available.
Notable examples include the synthesis of:
Guanidinium dinitramide (GDN) : An oxidizer used in energetic materials, synthesized by reacting guanidinium carbonate with ammonium (B1175870) dinitramide. guidechem.comchemicalbook.com
Guanidinium cyclopropanecarboxylate : Prepared through the reaction of guanidinium carbonate with cyclopropanecarboxylic acid. guidechem.comchemicalbook.com
Polycyclic guanidine compounds : It can serve as the guanidine source in reactions with amines, such as the synthesis of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) carbonate by reacting with bis(3-aminopropyl)amine (B123863) at elevated temperatures. google.com
Guanidine dihydrogen phosphate (B84403) : Formed by reacting guanidinium carbonate with phosphoric acid, which can then be used in further syntheses. prepchem.com
These syntheses leverage the availability and stability of guanidinium carbonate as a convenient precursor to introduce the guanidinium functional group into a target molecule. guidechem.comsciencemadness.org
Table 2: Synthesis of Guanidine Derivatives from Guanidinium Carbonate
| Target Compound | Co-reactant | Reaction Type | Reference |
| Guanidinium dinitramide (GDN) | Ammonium dinitramide | Salt Metathesis | guidechem.com |
| Guanidinium cyclopropanecarboxylate | Cyclopropanecarboxylic acid | Acid-Base Neutralization | guidechem.com |
| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) Carbonate | Bis(3-aminopropyl)amine | Condensation | google.com |
| Guanidine dihydrogen phosphate | Phosphoric acid | Acid-Base Neutralization | prepchem.com |
Reactivity of Guanidinium Carbonate in Solid-State Reactions
The reactivity of guanidinium carbonate extends to solid-state and high-temperature processes, where it influences material properties and facilitates the formation of new structures.
Crystal Growth and Modification: Guanidinium carbonate plays a role in the field of crystal engineering. Although an achiral molecule itself, it forms chiral conglomerate crystals. acs.org Studies have demonstrated that under specific conditions like boiling or shaking, suspended crystals of guanidinium carbonate can undergo enantiomer-specific oriented attachment to form larger, homochiral crystalline aggregates. acs.orgacs.org Furthermore, it is grown from aqueous solutions to form single crystals for applications in nonlinear optics (NLO). aip.orgaip.orgresearchgate.net Its presence can also affect the morphology and properties of other inorganic crystals when used as a dopant. lookchem.com
Table 3: Applications of Guanidinium Carbonate in Solid-State and Materials Synthesis
| Application | Process | Role of Guanidinium Carbonate | Outcome |
| Carbon Fiber Production | Thermal-oxidative stabilization of PAN fibers | Accelerant | Enhances and speeds up the cyclization of nitrile groups, leading to a thermally stable structure more quickly. doi.orgresearchgate.net |
| Crystal Engineering | Aggregation of suspended crystals | Chiral self-assembly | Facilitates enantiomer-specific oriented attachment to form homochiral mesocrystals. acs.orgacs.org |
| Nonlinear Optics | Single crystal growth | NLO material | Grown via slow evaporation to produce crystals with third-order NLO properties. aip.orgaip.org |
Applications of Guanidinium Carbonate in Advanced Materials Science
Precursor Role of Guanidinium (B1211019) Carbonate in Novel Materials Synthesis
Guanidinium carbonate serves as a fundamental building block in the creation of various advanced materials, owing to its unique chemical composition and structure. Its utility as a precursor is particularly notable in the synthesis of nitrogen-rich carbon materials, the formation of complex supramolecular structures, and the fabrication of functional polymer composites.
The high nitrogen content of guanidinium carbonate makes it an excellent precursor for the synthesis of nitrogen-rich carbon materials. These materials are of significant interest due to their unique electronic, catalytic, and optical properties.
One prominent application is in the synthesis of graphitic carbon nitride (g-C3N4) . Through pyrolysis, guanidinium carbonate can be converted into a hydrogenated nitrogen-rich graphitic carbon nitride material. doi.org This process involves the thermal decomposition and polycondensation of guanidinium carbonate at elevated temperatures, typically around 550 °C. The resulting material exhibits a structure characterized by the stacking of tri-s-triazine planes. doi.org This method is considered more environmentally friendly compared to traditional precursors like cyanamide (B42294) or melamine (B1676169). doi.org
Guanidinium carbonate is also utilized in the fabrication of nitrogen-doped carbon dots (N-CDs) . In a facile one-pot hydrothermal method, citric acid acts as the carbon source while guanidinium carbonate serves as both a carbon and nitrogen source. nih.gov The resulting N-CDs are rich in elemental nitrogen and exhibit high quantum yields and photoluminescence, making them suitable for applications in sensing and bioimaging. nih.gov The synthesis parameters, such as the molar ratio of citric acid to a guanidinium salt, can be adjusted to control the photoluminescent properties of the resulting carbon dots. rsc.org
The table below summarizes key findings from the synthesis of nitrogen-rich carbon materials using guanidinium carbonate as a precursor.
| Material Synthesized | Synthesis Method | Precursors | Key Findings |
| Graphitic Carbon Nitride (g-C3N4) | Pyrolysis at 550 °C | Guanidinium carbonate | Produces a hydrogenated nitrogen-rich material with a chemical composition of C3.00N4.29H1.59O0.77. This method is an environmentally friendly alternative to conventional precursors. doi.org |
| Nitrogen-Doped Carbon Dots (N-CDs) | One-pot hydrothermal | Citric acid, Guanidinium carbonate | Results in N-CDs with high quantum yields (52%) and excellent stability. The N-CDs show potential for applications such as selective detection of mercury ions (Hg2+). nih.gov |
While the direct use of guanidinium carbonate in the primary synthesis of Metal-Organic Frameworks (MOFs) is not extensively documented, the guanidinium cation and its derivatives play a crucial role in the broader field of MOFs and coordination chemistry. Guanidinium-based ligands can be incorporated into MOFs through post-synthetic modification to introduce specific functionalities. researchgate.netacs.org For instance, guanidinium bromide has been anchored to a MOF to create a catalyst for the synthesis of cyclic carbonates from CO2. acs.org
The guanidinium cation's ability to form strong hydrogen bonds is a key feature in the crystal engineering of coordination compounds. ias.ac.in Guanidines and their derivatives can act as ligands, stabilizing metal centers in a variety of coordination complexes. researchgate.netnih.gov The reaction of guanidine (B92328) carbonate with other organic acids can lead to the formation of new salts that can be used in the engineering of NLO materials. ias.ac.in The carbonate anion itself can also participate in coordination with metal ions, often acting as a bridging ligand. ycdehongchem.com
Guanidinium carbonate and its derivatives are valuable additives in the fabrication of polymer composites and hydrogels, imparting unique properties to the final materials. The guanidinium group is known for its ability to engage in strong electrostatic and hydrogen bonding interactions, which can be harnessed to enhance the mechanical and functional properties of polymers.
In the context of hydrogels , which are three-dimensional networks of hydrophilic polymers, the incorporation of guanidinium moieties can influence their swelling behavior, degradability, and biological activity. acs.orgrsc.org For example, cationic hydrogels with antibacterial properties can be synthesized using monomers containing guanidinium groups. acs.orgmdpi.com These cationic polymers can interact with and disrupt the negatively charged membranes of bacteria. mdpi.com Guanidine-based polycarbonate hydrogels have been developed through metal-free ring-opening copolymerization, demonstrating reversible self-assembling properties. rsc.org
Guanidinium carbonate can also be used in the synthesis of guanidine-based antibacterial polymers . magtech.com.cn However, the synthesis conditions are crucial, as the use of guanidinium carbonate can sometimes lead to the incorporation of urea (B33335) groups during polycondensation, which may result in oligomers with lower biocidal activity. magtech.com.cn
Guanidinium Carbonate in Crystal Engineering and Controlled Crystallization
The ability of the guanidinium cation to form a network of strong and directional hydrogen bonds makes guanidinium carbonate a significant compound in the field of crystal engineering. This section explores its role in modulating crystal growth and its application in co-crystallization strategies.
Guanidinium carbonate can influence the crystallization process of various compounds. Its presence in a crystallization solution can affect the nucleation, growth rate, and final morphology of the crystals. This is often attributed to the interaction of the guanidinium and carbonate ions with the growing crystal surfaces.
The guanidinium cation, with its six potential hydrogen bond donor sites, can direct the formation of specific crystal structures. researchgate.net This has been observed in the growth of organic nonlinear optical (NLO) crystals, where guanidinium-based salts are employed to create noncentrosymmetric structures, a prerequisite for second-order NLO properties. ias.ac.in The study of guanidinium carbonate single crystals has revealed their potential for NLO applications. researchgate.net
Furthermore, research has shown that enantiomer-specific oriented attachment of guanidinium carbonate crystals can occur, leading to the formation of mesoscale homochiral aggregates. acs.org This demonstrates the potential for controlling the chirality of crystalline materials at a larger scale.
Co-crystallization is a technique used to design new crystalline solids with tailored properties by combining two or more different molecules in the same crystal lattice. Guanidinium carbonate is a versatile component in co-crystallization due to the strong hydrogen-bonding capabilities of both the guanidinium cation and the carbonate anion.
Guanidinium salts, including the carbonate, have been shown to be effective in forming co-crystals with a variety of organic molecules. The guanidinium cation can form robust hydrogen-bonded frameworks, which can incorporate other molecules. For instance, guanidinium sulfates have been shown to direct the formation of noncentrosymmetric structures, often crystallizing in polar or chiral space groups. rsc.org This highlights the potential of using guanidinium-based salts to design materials with specific physical properties.
The interaction between the guanidinium cation and anions like carbonate or sulfate (B86663) can create predictable hydrogen-bonding motifs, such as six-membered rings, which can then be extended into sheets and frameworks. rsc.org This predictable self-assembly is a cornerstone of rational crystal design.
Functional Materials Incorporating Guanidinium Carbonate
Guanidinium carbonate and its derivatives are integral to the development of a variety of functional materials. The unique structural and chemical properties of the guanidinium cation, such as its high nitrogen content, planarity, and ability to form extensive hydrogen-bonding networks, make it a versatile building block in materials science. These characteristics are exploited in applications ranging from enhancing the fire safety of consumer goods to enabling next-generation energy and separation technologies.
Guanidinium carbonate and its derivatives, particularly guanidine-based phosphate (B84403) and sulfamate (B1201201) salts, are recognized for their efficacy as halogen-free flame retardants. upichem.comchemicalbook.comcarbide.co.jp Their mechanism of action in cellulosic materials like cotton, wood, and paper primarily involves dehydration and carbonization, which promotes the formation of a stable char layer when exposed to heat. carbide.co.jp This char acts as a physical barrier, insulating the underlying material from the heat source and limiting the release of flammable volatile compounds. researchgate.net
Research into phosphorus-nitrogen-based compounds has highlighted the synergistic effect between guanidinium and phosphate moieties. researchgate.net Studies on cotton fabrics treated with guanidine phosphates demonstrate a significant increase in fire resistance. The performance of these flame retardants is often quantified using the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support combustion. An LOI value of 27% or higher is typically considered indicative of effective flame retardancy. researchgate.net
Formulations based on monoguanidine dihydrogen phosphate (MGHP) and diguanidine hydrogen phosphate (DGHP) have been shown to elevate the LOI of cotton fabric to well above 30%. researchgate.net Notably, MGHP generally provides better flame-retardant properties than DGHP. researchgate.net The introduction of additives like 3-aminopropyl-ethoxysilane (APS) can further enhance performance, pushing LOI values to between 60% and 70%. researchgate.net
In the context of paper products, guanidine phosphate (GP) has been shown to be a more efficient flame retardant for wood pulp paper compared to guanidine sulfamate (GS), as determined by vertical flame tests and microscale combustion calorimetry. researchgate.net
Table 1: Limiting Oxygen Index (LOI) of Cotton Fabric Treated with Guanidine-Based Flame Retardants This table presents the LOI values for cotton fabric treated with various formulations containing monoguanidine dihydrogen phosphate (MGHP) and diguanidine hydrogen phosphate (DGHP), with and without additives such as melamine and 3-aminopropyl-ethoxysilane (APS). Data sourced from research on classical flame-retardant treatments. researchgate.net
| Treatment Formulation | Main Flame Retardant | Additive | Limiting Oxygen Index (LOI) (%) |
| Untreated Cotton | N/A | N/A | 18 |
| Formulation 1 | DGHP | None | 32 |
| Formulation 2 | MGHP | None | 35 |
| Formulation 3 | DGHP | Melamine | 33 |
| Formulation 4 | MGHP | Melamine | 37 |
| Formulation 5 | DGHP | APS | 62 |
| Formulation 6 | MGHP | APS | 68 |
The guanidinium cation is a promising component in the design of solid-state proton conductors, which are critical for technologies like proton-exchange membrane fuel cells (PEMFCs). nih.govdtu.dk The six available protons on the guanidinium cation, combined with its ability to form robust, ordered hydrogen-bonded networks, facilitate efficient proton transport. nih.govresearchgate.net
Researchers have successfully synthesized guanidinium-based hydrogen-bonded organic frameworks (HOFs) that exhibit high proton conductivity. nih.gov For instance, HOFs constructed from guanidinium cations and various organosulfonate anions create nanotube-shaped channels that serve as pathways for proton movement. The conductivity of these materials is highly dependent on temperature and relative humidity (RH). One such framework, G₆HSPB, achieved superprotonic conductivity of 1.2 x 10⁻¹ S cm⁻¹ at 80 °C and 93% RH. nih.gov The activation energies calculated for these systems suggest that proton transport occurs via either the Grotthuss mechanism (proton hopping) or the Vehicle mechanism (diffusion of protonated species). nih.gov
Protic organic ionic plastic crystals (POIPCs) represent another class of guanidinium-based proton conductors. Guanidinium nonaflate ([Gdm-H][NfO]), for example, displays plastic crystalline phases at elevated temperatures, enabling fast ion conduction. dtu.dkrsc.org In its plastic phase, before melting, its ionic conductivity can reach 2.1 × 10⁻³ S cm⁻¹ at 185 °C. dtu.dkrsc.org These materials are being explored for high-temperature PEMFCs that operate between 100–200 °C without the need for water. dtu.dk
Table 2: Proton Conductivity of Guanidinium Organosulfonate HOFs at 93% Relative Humidity This table shows the proton conductivity of four different hydrogen-bonded organic frameworks (HOFs) at various temperatures, demonstrating the effect of temperature on proton transport efficiency. nih.gov
| Framework | Conductivity at 40°C (S cm⁻¹) | Conductivity at 80°C (S cm⁻¹) |
| GBBS | 8.12 × 10⁻³ | 4.59 × 10⁻² |
| G₃TSPHB | 3.83 × 10⁻⁴ | 2.55 × 10⁻² |
| G₄TSP | 1.60 × 10⁻² | 4.01 × 10⁻² |
| G₆HSPB | N/A | 1.20 × 10⁻¹ |
Guanidinium-based materials have emerged as a novel solution for carbon dioxide (CO₂) capture, offering an energy-efficient alternative to traditional amine scrubbing technologies. ornl.gov The strategy centers on the reaction of aqueous guanidine sorbents with CO₂ to form highly insoluble crystalline guanidinium carbonate or bicarbonate salts. researchgate.netnih.gov This crystallization-based separation is effective even for capturing CO₂ directly from ambient air. researchgate.netnih.gov
A key advantage of this approach is the low energy requirement for sorbent regeneration. The captured CO₂ can be released by mildly heating the filtered crystals at temperatures between 80-120 °C, which quantitatively regenerates the guanidine sorbent for reuse. ornl.govresearchgate.net This process avoids heating the entire bulk solution, a major energy cost in conventional methods. ornl.gov
One notable sorbent, a bis-iminoguanidine ligand known as PyBIG, reacts with atmospheric CO₂ to form a crystalline carbonate salt with a very low aqueous solubility (Ksp = 1.0(4) × 10⁻⁸). researchgate.net The thermal decomposition of the resulting crystals to release CO₂ is significantly more efficient than for inorganic carbonates like calcium carbonate, which require temperatures of 800-900 °C. researchgate.net Another approach combines CO₂ absorption by aqueous amino acids with subsequent crystallization of the bicarbonate salt of glyoxal-bis(iminoguanidine) (GBIG), followed by solid-state CO₂ release. ornl.gov
Table 3: Thermal Decomposition of PyBIGH₂(CO₃)(H₂O)₄ Crystals for CO₂ Release This table illustrates the time required to achieve nearly complete CO₂ release from the crystalline guanidinium carbonate salt at different temperatures, highlighting the mild conditions needed for sorbent regeneration. researchgate.net
| Temperature (°C) | Time for Complete Decomposition (minutes) |
| 120 | 60 |
| 100 | 150 |
| 80 | >300 (77% completion at 300 min) |
Catalytic and Cocatalytic Roles of Guanidinium Carbonate
Organocatalysis Mediated by Guanidinium (B1211019) Carbonate
Guanidinium carbonate and its derivatives are prominent in the field of organocatalysis, where they function primarily as Brønsted bases and in stereoselective applications.
Guanidines are recognized as strong organic bases, and this characteristic is central to their catalytic activity. researchgate.net Chiral organic Brønsted bases, including guanidine (B92328) derivatives, have proven to be highly efficient catalysts for a variety of enantioselective transformations. nih.gov The basicity of guanidine allows it to deprotonate a wide range of substrates, thereby activating them for subsequent reactions. This catalytic approach has been successfully applied to numerous asymmetric reactions. nih.gov
The catalytic cycle in guanidine-mediated reactions often involves the transfer of a proton to the guanidine, forming a guanidinium cation. This cation can then participate in the reaction through hydrogen bonding interactions, activating either a nucleophile or an electrophile, or both simultaneously. researchgate.net The ability of the guanidinium group to act as a general-acid catalyst has been demonstrated in phosphoryl transfer reactions, where it facilitates the process by proton transfer. nih.gov
Table 1: Examples of Organic Reactions Catalyzed by Guanidine Derivatives as Brønsted Bases
| Reaction Type | Catalyst | Substrates | Product | Reference |
|---|---|---|---|---|
| Phospha-Michael reaction | Chiral bicyclic guanidine | Diaryl phosphine (B1218219) oxide, Nitroalkenes | Chiral β-aminophosphine oxides | researchgate.net |
| α-hydroxylation | Chiral guanidine | Lactone precursor | Tricyclic hydroxylactone | researchgate.net |
| Michael reaction | Chiral guanidine | Glycinate, Ethyl acrylate | Adduct with 30% ee | researchgate.net |
Chiral guanidines and their derivatives have become powerful tools in asymmetric synthesis due to their strong basicity and hydrogen-bonding capabilities. rsc.org A wide variety of chiral guanidine catalysts, including bicyclic, monocyclic, and acyclic structures, have been developed and successfully employed in numerous organic transformations, achieving high levels of efficiency and stereoselectivity. rsc.orgacs.org
The guanidinium moiety plays a crucial role in creating a chiral environment that directs the stereochemical outcome of a reaction. Chiral guanidinium salts are utilized in hydrogen-bond donor catalysis and phase-transfer catalysis. rsc.org In these systems, the guanidinium ion can form specific hydrogen-bonding interactions with the substrate, stabilizing the transition state and leading to the preferential formation of one enantiomer. researchgate.net For instance, chiral bicyclic guanidine has been shown to be an excellent catalyst for enantioselective Diels-Alder and Michael reactions of anthrones. acs.org
DFT calculations have provided insights into the mechanism of these reactions, highlighting the role of switchable hydrogen bonds formed by the positively charged guanidinium with various acceptors in imparting versatile activity and stereoselectivity. rsc.org
Guanidinium Carbonate as a Co-Catalyst or Promoter
Beyond its role as a primary catalyst, guanidinium carbonate and its derivatives can also function as effective co-catalysts or promoters, particularly in metal-catalyzed reactions and in the utilization of carbon dioxide.
Guanidine-type ligands can significantly influence the outcome of metal-catalyzed reactions. rsc.org The coordination of guanidine or guanidinate ligands to a metal center can modulate the electronic and steric properties of the resulting metal complex, thereby regulating its catalytic activity. semanticscholar.org This modulation can lead to enhanced reaction rates and improved control over chemo-, regio-, and enantioselectivity. semanticscholar.org
A cooperative catalyst system composed of an iron(III) benzoate (B1203000) complex and guanidinium carbonate has been developed for the nucleophilic ring opening of epoxides by carboxylic acids. rsc.org This system demonstrated improved activity over traditional onium halide catalysts. rsc.org Mechanistic studies suggest that the guanidinium carbonate acts as a carboxylate reservoir, contributing to the high activity of the catalyst system. rsc.org
In another example, a combination of guanidine hydrochloride and zinc iodide (ZnI2) proved to be a highly efficient heterogeneous catalyst for the synthesis of cyclic carbonates from carbon dioxide and epoxides. mdpi.com The synergistic effect between the guanidinium salt and the metal halide was crucial for the high catalytic activity. mdpi.com
Guanidinium carbonate and related compounds play a significant role in the capture and conversion of carbon dioxide (CO2) into valuable chemicals. wgtn.ac.nzwgtn.ac.nz The thermodynamic and kinetic stability of CO2 often requires its activation before it can be used as a C1 building block in organic synthesis. wgtn.ac.nzwgtn.ac.nz Guanidine-based systems are effective in this activation process. wgtn.ac.nzwgtn.ac.nz
Protonated guanidine derivatives can efficiently capture CO2 from the air to form guanidinium bicarbonate or carbonate salts. wgtn.ac.nzwgtn.ac.nz These captured forms of CO2 can then be utilized in subsequent chemical transformations. One of the most important applications is the synthesis of cyclic carbonates from the reaction of CO2 with epoxides. researchgate.netrsc.org Guanidinium-based organocatalysts have been developed for this purpose, operating under mild conditions. researchgate.net
The catalytic cycle for the formation of cyclic carbonates often involves the activation of the epoxide by the guanidinium catalyst and the subsequent nucleophilic attack of the carbonate or bicarbonate. researchgate.net Guanidine hydrochloride, in combination with ZnI2, has been shown to be a versatile and recyclable catalyst for the cycloaddition of CO2 to various epoxides. mdpi.com
Table 2: Guanidinium-Based Catalytic Systems for CO2 Conversion
| Catalytic System | Reaction | Product | Conditions | Reference |
|---|---|---|---|---|
| Guanidinium-based organocatalyst | CO2 + Epoxides | Cyclic Carbonates | Mild conditions | researchgate.net |
| Guanidine hydrochloride / ZnI2 | CO2 + Propylene (B89431) oxide | Propylene carbonate | 100 °C, 1 MPa, 1.5 h | mdpi.com |
Heterogeneous Catalysis Involving Guanidinium Carbonate Derived Materials
The development of heterogeneous catalysts is crucial for sustainable chemical processes, as it facilitates catalyst separation and recycling. Materials derived from guanidinium carbonate have shown promise in this area.
A dual heterogeneous catalyst system composed of guanidine hydrochloride and ZnI2 has been successfully employed for the conversion of CO2 and epoxides to cyclic carbonates. mdpi.comresearchgate.net This system operates under solvent-free conditions, and the catalyst can be recycled, although some loss of guanidine hydrochloride was observed. mdpi.com
In a green chemistry approach, a heterogeneous catalyst was developed by depositing guanidine on bacterial cellulose. bohrium.commdpi.com This environmentally friendly catalyst was effective in the transesterification of triglycerides with methanol (B129727) to produce methyl esters (biodiesel). bohrium.com The strong basicity of the supported guanidine allows the reaction to proceed efficiently. mdpi.com
Furthermore, guanidine-functionalized magnetic nanoparticles anchored to metal-phthalocyanine complexes have been used as efficient and reusable catalysts for the synthesis of β-ketoamides. semanticscholar.org These examples highlight the potential of immobilizing guanidinium-based catalysts on solid supports to create robust and recyclable catalytic systems.
Support Materials for Active Catalytic Species
The immobilization of homogeneous catalysts onto solid supports is a critical strategy in heterogeneous catalysis, aiming to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. Guanidinium carbonate and related guanidinium compounds have been investigated for their potential role in the development of supported catalytic systems.
Guanidinium salts can be anchored to various support materials, such as silica (B1680970) and other metal oxides, to create solid catalysts. For instance, guanidine ligands have been covalently attached to the surface of mesoporous silica (SiO2) to develop metal-free heterogeneous catalysts for the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) and the methanolysis of polylactic acid (PLA). rsc.org In such systems, the silica acts as a robust, high-surface-area support for the catalytically active guanidine moieties. The performance of these supported guanidine catalysts is influenced by the nature of the support material; porous SiO2 has been shown to be a more effective support than activated carbon for conventional thermal glycolysis. rsc.org
Furthermore, the interaction between guanidinium carbonate and silica has been explored in the preparation of guanidine carbonate-containing silica sols. google.com This indicates a strong interaction and compatibility between guanidinium carbonate and silica, which is a crucial aspect for the development of stable supported catalysts. While direct examples of guanidinium carbonate acting as a support for other active catalytic species are not extensively documented, the principles of supporting guanidine-based catalysts are well-established. The guanidinium cation can also serve as a ligand to stabilize and immobilize metal complexes on a support surface, thereby creating a bifunctional catalyst.
The following table provides examples of support materials used for guanidine-based catalysts and the corresponding catalytic applications.
| Support Material | Guanidine Species | Catalytic Application | Reference |
|---|---|---|---|
| Mesoporous Silica (SiO2) | Covalently bound cyanoguanidine ligand | Glycolysis of PET and methanolysis of PLA | rsc.org |
| Bacterial Cellulose | Guanidine | Transesterification of triglycerides | mdpi.com |
| Silica (SiO2) | Guanidine | Epoxidation of electron-deficient alkenes, Knoevenagel condensation | researchgate.net |
Surface Chemistry and Active Site Characterization of Guanidinium Carbonate Catalysts
The catalytic activity of guanidinium carbonate is intrinsically linked to its surface chemistry and the nature of its active sites. The guanidinium cation, with its planar Y-shape and delocalized positive charge, and the carbonate anion both contribute to the catalytic process.
The primary active sites in guanidinium-based catalysts are the N-H groups of the guanidinium cation, which can act as potent hydrogen-bond donors. This hydrogen-bonding capability is crucial for the activation of substrates. For example, in the cycloaddition of CO2 to epoxides to form cyclic carbonates, the guanidinium cation can activate the epoxide ring by forming hydrogen bonds with the oxygen atom, making it more susceptible to nucleophilic attack. mdpi.comresearchgate.net
The strong basicity of the guanidine moiety also plays a significant role. When guanidine is supported on a material like silica, it can act as a solid base catalyst. researchgate.net The basic sites can deprotonate substrates, thereby increasing their nucleophilicity and facilitating reactions such as the Knoevenagel condensation.
A variety of analytical techniques are employed to characterize the surface chemistry and active sites of guanidinium carbonate and related supported catalysts.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present on the catalyst surface. For guanidinium carbonate, characteristic peaks corresponding to N-H, C=N, and C-N stretching and bending vibrations of the guanidinium cation, as well as the vibrations of the carbonate anion, can be observed. researchgate.netresearchgate.net When guanidinium carbonate is pyrolyzed to form graphitic carbon nitride, FTIR can be used to monitor the changes in carbon-nitrogen bonding. doi.org
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and the chemical states of the elements on the catalyst surface. For guanidinium-based systems, XPS can be used to analyze the N 1s and C 1s regions to understand the charge distribution within the guanidinium cation and its interaction with the support or other species. researchgate.net For instance, in guanidinium-functionalized hollow mesoporous silica nanoparticles, XPS analysis confirmed the immobilization of guanidine carbonate on the surface. nih.gov
X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the catalyst. For crystalline guanidinium carbonate, powder XRD can confirm its tetragonal structure. researchgate.net When guanidinium carbonate is used as a precursor for materials like graphitic carbon nitride, XRD is employed to characterize the resulting crystal structure. doi.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly 13C and 29Si NMR, can provide detailed information about the structure of supported guanidine catalysts and their interaction with the support. researchgate.net For guanidine-curcumin complexes loaded on silica nanoparticles, NMR analysis helped to confirm the binding of the complex to the nanocarrier. nih.gov
The following table summarizes the key characterization techniques and the information they provide for guanidinium carbonate catalysts.
| Characterization Technique | Information Obtained | Reference |
|---|---|---|
| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (N-H, C=N, C-N, CO3^2-) | researchgate.netresearchgate.netdoi.org |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states, charge distribution | researchgate.netnih.gov |
| X-ray Diffraction (XRD) | Crystalline structure and phase identification | researchgate.netdoi.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information and interaction with support materials | researchgate.netnih.gov |
Guanidinium Carbonate in Biomolecular Research and Biophysical Studies
Molecular Mechanisms of Guanidinium (B1211019) Carbonate Interaction with Biomacromolecules
The influence of guanidinium carbonate on biological systems is dictated by the specific interactions of the guanidinium cation and the carbonate anion with proteins, nucleic acids, and lipids. The planar, delocalized charge of the guanidinium ion allows it to interact favorably with various functional groups on biomacromolecules, driving many of its observed effects.
Guanidinium salts are potent protein denaturants, and guanidinium carbonate is utilized in this capacity for research into protein chemistry and structure. leapchem.com The denaturation process involves the disruption of the delicate balance of non-covalent forces that maintain a protein's native three-dimensional structure. The primary mechanism is believed to be through direct interactions between the guanidinium cation (Gdm⁺) and the protein. mdpi.comacs.orgacs.org
The denaturing action is not attributed to an indirect effect on water structure but rather to the accumulation of guanidinium ions at the protein surface. mdpi.com This preferential interaction destabilizes the compact, folded state. Molecular dynamics simulations and experimental data suggest several key interactions:
Interaction with the Peptide Backbone : The Gdm⁺ ion can form hydrogen bonds with the carbonyl oxygen of the protein's amide backbone. acs.orgrsc.org However, some studies suggest this interaction is transient and weaker than for other cations. rsc.org
Interaction with Amino Acid Side Chains : Gdm⁺ ions interact favorably with aromatic and charged amino acid side chains. acs.orgnih.gov The planar structure of Gdm⁺ allows it to stack against the planar faces of aromatic residues like tryptophan and tyrosine, effectively solvating the hydrophobic core as it becomes exposed during unfolding. nih.gov
Disruption of Electrostatic Interactions : The high concentration of ions weakens intramolecular salt bridges and other electrostatic interactions that are crucial for maintaining the native protein structure. acs.org
Unfolding a protein exposes more surface area, providing more binding sites for the denaturant ions, which further drives the equilibrium toward the unfolded state. mdpi.com This process can be reversed by removing the denaturant, allowing for studies on protein refolding. researchgate.net
Table 1: Effects of Guanidinium-Induced Denaturation on Protein Structure
| Structural Level | Effect of Guanidinium Ions | Mechanism of Action |
| Primary Structure | No effect | Covalent peptide bonds are not broken. |
| Secondary Structure | Disruption of α-helices and β-sheets | Gdm⁺ ions compete for hydrogen bonds with the peptide backbone. acs.orgrsc.org |
| Tertiary Structure | Loss of global 3D fold | Interactions with aromatic/nonpolar side chains disrupt the hydrophobic core; electrostatic interactions are weakened. acs.orgnih.gov |
| Quaternary Structure | Dissociation of subunits | Interactions at the subunit interfaces disrupt the non-covalent bonds holding the complex together. |
The highly charged nature of guanidinium carbonate influences its interactions with other charged biomolecules like nucleic acids and the charged headgroups of lipids.
Nucleic Acids : The guanidinium cation interacts strongly with the negatively charged phosphate (B84403) backbone of nucleic acids such as DNA and RNA through electrostatic interactions and hydrogen bonding. google.com This property is exploited in methodologies for nucleic acid purification. For instance, guanidine (B92328) carbonate can be used in elution buffers to improve the recovery of nucleic acids from anion exchange chromatography resins, with optimal recovery observed at alkaline pH. google.com Furthermore, polymers incorporating guanidinium groups, known as guanidinium-rich oligocarbonates, are designed to complex with siRNA, facilitating its delivery into cells by condensing the nucleic acid into nanoparticles. nih.gov The interaction is also a focus in therapeutic research, where polymers with guanidinium functions are studied for their ability to bind pathological RNA repeats. acs.org
Lipids : Guanidinium-rich molecules are known to facilitate the translocation of molecules across cellular membranes. acs.org This process involves interactions with the lipid bilayer. The positively charged guanidinium groups can interact with negatively charged phosphate headgroups on lipids. acs.org This interaction is a critical aspect of gene delivery systems where cationic lipids containing guanidinium headgroups are used to condense and transport nucleic acids across the cell membrane. acs.org
The mechanism of protein denaturation by guanidinium salts is best explained by the theory of preferential interaction. upenn.edu Rather than altering the bulk water structure, denaturants like guanidinium are found to be preferentially concentrated at the protein-water interface, while stabilizing solutes are excluded. nih.gov This accumulation of denaturant at the protein surface solvates the polypeptide chain, making the unfolded state more energetically favorable. nih.gov
Molecular dynamics (MD) simulations and small-angle neutron scattering (SANS) have provided detailed insights into these interactions:
Aromatic vs. Aliphatic Groups : Gdm⁺ ions show a clear preference for interacting with planar aromatic side chains (like tryptophan, tyrosine) over "lumpy" aliphatic side chains (like leucine, isoleucine). nih.gov The Gdm⁺ cation can displace water from the hydrophobic surfaces of aromatic groups, effectively disrupting the hydrophobic interactions that stabilize the protein core. nih.gov
Charged Residues : The Gdm⁺ cation can interact with negatively charged residues (aspartate, glutamate), although studies on model compounds suggest the association of Gdm⁺ with carboxylates might be weaker than expected, and even its interaction with the bivalent carbonate anion is considered weak. rsc.org
Peptide Backbone : While Gdm⁺ does interact with the protein backbone, its affinity for the amide group is debated, with some studies suggesting it is relatively weak and transient compared to other cations. rsc.orgupenn.edu
Studies using molecular dynamics to simulate aqueous guanidinium carbonate specifically have highlighted significant ion pairing and clustering, which differs from simulations with full charges and fits better with experimental neutron scattering data when ionic charges are scaled down to account for polarization effects. acs.orgnih.gov This indicates that the interactions are complex and involve associations between the guanidinium and carbonate ions in solution, which in turn influences how they interact with the protein surface. acs.orgnih.gov
Table 2: Preferential Interaction of Guanidinium (Gdm⁺) with Protein Moieties
| Protein Group | Interaction Strength with Gdm⁺ | Supporting Evidence |
| Aromatic Side Chains | Strong / Favorable | MD simulations show Gdm⁺ displaces water and suppresses aggregation of aromatic solutes like pyridine. nih.gov |
| Aliphatic Side Chains | Weak / Unfavorable | MD simulations show Gdm⁺ has no effect on the aggregation of aliphatic solutes like isopropanol. nih.gov |
| Peptide Backbone | Moderate / Transient | Evidence exists for direct contact, but the interaction is weaker and less persistent than for other cations. rsc.orgupenn.edu |
| Charged Side Chains | Moderate | Gdm⁺ alters electrostatic interactions and can engage with charged side chains. acs.orgacs.org |
Applications of Guanidinium Carbonate in Structural Biology Methodologies
The ability of guanidinium carbonate to modulate the solubility and conformational landscape of proteins makes it a useful additive in structural biology techniques.
Guanidinium carbonate is known to influence biological and chemical processes, including protein crystallization. researchgate.net Protein crystallization is a critical step for determining a protein's three-dimensional structure by X-ray crystallography. It is a multiparametric problem, and success often relies on screening a wide array of chemical conditions to find one that promotes the formation of well-ordered crystals.
Guanidinium carbonate can be included in these screens as an additive. Its role can be multifaceted:
Altering Solubility : As a salt, it increases the ionic strength of the solution, which can influence protein solubility and drive it toward the supersaturation state required for crystallization.
Mediating Crystal Contacts : The guanidinium and carbonate ions can bind to the protein surface, potentially mediating intermolecular contacts that are favorable for building a crystal lattice. The specific hydrogen-bonding patterns and ionic interactions of the guanidinium and carbonate ions can stabilize specific protein-protein arrangements. acs.org
Buffering and pH Control : The carbonate anion provides buffering capacity, which can be important for maintaining the optimal pH for crystallization.
Guanidinium salts are widely used as chemical denaturants to study protein stability and folding pathways. researchgate.netnih.gov By systematically increasing the concentration of guanidinium carbonate, a researcher can induce the cooperative unfolding of a protein from its native (N) state to its unfolded (U) state, potentially through one or more intermediate (I) states.
This controlled denaturation is monitored using biophysical techniques like:
Circular Dichroism (CD) Spectroscopy : Tracks changes in the protein's secondary structure content. researchgate.net
Fluorescence Spectroscopy : Monitors changes in the local environment of intrinsic fluorophores like tryptophan, which are sensitive to the protein's tertiary structure. researchgate.net
By analyzing the denaturation curve (the change in signal as a function of denaturant concentration), researchers can determine key thermodynamic parameters, such as the free energy of unfolding (ΔG), which quantifies the protein's conformational stability. nih.gov Studying how mutations or the binding of ligands affects this stability provides insight into protein structure-function relationships. Furthermore, characterizing partially folded intermediates that may be populated at moderate denaturant concentrations is crucial for understanding the protein folding mechanism and the formation of misfolded, aggregation-prone species. researchgate.net
Guanidinium Carbonate as a Tool for Biochemical Pathway Analysis
Guanidinium carbonate and its related salts, particularly guanidinium chloride, serve as important tools in the analysis of biochemical pathways. The guanidinium cation's ability to interact strongly with biomolecules allows researchers to probe and modulate the function of key cellular components like enzymes and protein synthesis machinery. Its effects are highly concentration-dependent, ranging from specific enzyme inhibition to broad protein denaturation, providing a versatile agent for dissecting complex biological processes. For instance, guanidinium-rich oligocarbonates have been designed to deliver siRNA into cells, which suppresses gene expression and effectively inhibits a target protein, allowing for detailed analysis of its role in a given pathway. nih.govpnas.org This method provides an alternative to small-molecule inhibitors for pathway analysis. nih.gov
The guanidinium ion (Gdm⁺), the active component derived from guanidinium carbonate in solution, is well-known for its potent effects on enzyme structure and function. Its primary and most widely studied role is as a chaotropic agent that denatures proteins at high concentrations (e.g., 6 M), leading to the loss of secondary and tertiary structure and, consequently, a loss of enzymatic activity. nih.govwikipedia.org However, at lower, predenaturational concentrations, its effects can be more specific and nuanced, including both inhibition and, paradoxically, activation of certain enzyme systems.
Enzyme Inhibition
Several enzymes have been shown to be susceptible to this mode of inhibition:
Lysozymes (Hen Egg White and T4): Activity decreases sharply upon the addition of low concentrations of guanidinium chloride, whereas the denaturant urea (B33335) can cause an increase in activity. researchgate.net
HIV-1 Protease and Pepsin: These aspartic proteases, which rely on two catalytic aspartate residues, are inhibited by Gdm⁺ binding in their active sites. researchgate.net
Creatine Kinase: This enzyme also shows susceptibility to inhibition by low concentrations of guanidinium. researchgate.net
Protein Disulfide Isomerase (PDI): The inhibition of recombinant human PDI by guanidinium chloride was found to follow a mixed-type noncompetitive nonlinear inhibition mechanism. tandfonline.com
Beyond this specific bridging mechanism, guanidinium derivatives have been synthesized to act as competitive inhibitors that mimic transition states. For example, inhibitors containing a guanidinium moiety were designed to mimic an allylic carbocation intermediate in the reaction catalyzed by Staphylococcus aureus dehydrosqualene synthase, demonstrating competitive inhibition with Kᵢ values in the low micromolar range. nih.gov
Enzyme Activation
In some cases, low concentrations of guanidinium salts have been observed to increase enzyme activity. One study reported that incubating an enzyme with 0.5 M guanidine hydrochloride resulted in a significant, near-doubling of activity. researchgate.net A proposed mechanism for this activation is the dissociation of a less active oligomeric enzyme (e.g., a tetramer) into more active monomeric or dimeric forms. researchgate.net
More recently, a novel activation mechanism was described for the bacterial enzyme signal peptidase IB (SpsB). A specific alkyl guanidinium compound was found to bind to an allosteric pocket on the enzyme, leading to its activation, which ultimately disrupts protein secretion and causes cell death. acs.org This highlights an unconventional mode of action where a guanidinium-containing molecule can function as an enzyme activator to exert an antibiotic effect. acs.org
Table 1: Effects of Guanidinium on Various Enzyme Systems
Cell-free protein synthesis (CFPS) is a powerful in vitro technology for producing proteins without using living cells. wikipedia.org These systems contain all the necessary machinery for transcription and translation, including ribosomes, translation factors, and aminoacyl-tRNA synthetases, typically sourced from a cell lysate. wikipedia.orgnih.gov While guanidinium carbonate is not a standard component within the core CFPS reaction mix—as its denaturing properties would be counterproductive to synthesizing folded proteins—related guanidinium salts play critical ancillary roles in procedures essential for CFPS.
The most prominent role of a guanidinium salt is in the preparation of high-quality messenger RNA (mRNA), the template for translation. Guanidinium thiocyanate (B1210189) is a powerful chaotropic agent used in widely adopted protocols to lyse cells and simultaneously inactivate ribonucleases (RNases), which rapidly degrade RNA. thermoscientific.com This allows for the isolation of intact, full-length mRNA. The biological integrity of the RNA isolated using this method is often validated by its successful translation into a wide range of proteins in a CFPS system, such as one derived from rabbit reticulocytes. thermoscientific.com
Furthermore, studies have used guanidinium chloride (GuHCl) to investigate viral replication mechanisms that involve protein synthesis. In one experiment, researchers demonstrated that millimolar concentrations of GuHCl did not inhibit the translation of viral mRNA in an in vitro system derived from HeLa cells. asm.org This finding was crucial to conclude that the compound's inhibitory effect on viral growth was due to blocking RNA synthesis, not protein synthesis, confirming that the translation machinery itself remains functional in its presence at these concentrations. asm.org
Therefore, the role of guanidinium compounds in the context of CFPS is primarily supportive, enabling the preparation of high-fidelity templates and serving as a control agent to dissect the mechanisms of translation-related processes.
Table 2: Application of Guanidinium Salts in Procedures Related to Cell-Free Protein Synthesis
Compound Index
Table 3: List of Compounds Mentioned
Theoretical and Computational Investigations of Guanidinium Carbonate
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of the guanidinium (B1211019) and carbonate ions and the nature of their interactions. These studies provide a fundamental understanding of the geometry, stability, and vibrational characteristics of the compound.
Density Functional Theory (DFT) has become a standard method for studying guanidinium-containing systems due to its favorable balance of computational cost and accuracy. researchgate.net DFT calculations are widely used to determine the optimized molecular geometry, predict vibrational spectra, and analyze the electronic properties of guanidinium carbonate and related salts. researchgate.netnih.gov
Researchers commonly employ functionals like B3LYP in combination with basis sets such as 6-31G or 6-311+G(d,p) to perform these calculations. sci-hub.seresearchgate.net For instance, DFT has been used to optimize the structures of guanidinium carbonate monomers and clusters in a simulated aqueous medium using a polarized continuum model. sci-hub.se These calculations help in understanding the stable configurations and the hydrogen-bonding networks that define the supramolecular structure. researchgate.net
The vibrational frequencies calculated via DFT can be correlated with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. researchgate.netresearchgate.net By calculating the potential energy distribution (PED), specific vibrational modes can be assigned to the observed spectral peaks. researchgate.net For the guanidinium cation, characteristic vibrational modes include NH₂ stretching, scissoring, and rocking motions, as well as the asymmetric CN₃ stretching coordinate. researchgate.net Such analyses have been performed for various guanidinium salts, providing a detailed picture of their molecular vibrations. nih.govacs.org
Table 1: Representative DFT Calculation Parameters for Guanidinium Systems
| Parameter | Common Methodologies/Basis Sets | Application | Reference |
| Computational Method | Density Functional Theory (DFT) | Geometry Optimization, Vibrational Analysis | researchgate.netnih.gov |
| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | Standard for organic and main-group compounds | sci-hub.seresearchgate.net |
| Basis Set | 6-31G(d,p), 6-311+G(d,p) | Provides flexibility for accurate geometry and frequency calculations | researchgate.netdistantreader.org |
| Solvent Effects | Polarized Continuum Model (PCM) | Simulates the influence of a solvent environment on molecular properties | sci-hub.se |
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, are employed for higher-accuracy predictions of energetic and spectroscopic properties. dokumen.pub Methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster [CCSD(T)] can provide benchmark-quality data, although at a significantly higher computational cost. researchgate.net
These high-accuracy calculations are particularly valuable for validating results from more approximate methods like DFT and for refining force fields used in molecular dynamics simulations. frontiersin.org For example, ab initio calculations have been used to investigate the nonplanarity of amino groups in related systems and to provide accurate proton affinities, which are crucial for understanding the strong basicity of guanidine (B92328). researchgate.netresearchgate.net Although specific high-accuracy ab initio studies focused solely on guanidinium carbonate are less common in the literature, the principles are widely applied in the field to ensure the reliability of computational models for ionic and hydrogen-bonded systems. dokumen.pubfrontiersin.org
Understanding the distribution of electrons within the guanidinium and carbonate ions is key to explaining their strong interaction. The positive charge of the guanidinium cation is delocalized across the central carbon and three nitrogen atoms due to resonance, a feature that stabilizes the ion and facilitates the formation of multiple hydrogen bonds. researchgate.net Similarly, the negative charge on the carbonate anion is distributed among the three oxygen atoms.
Quantum chemical methods provide several ways to analyze this charge distribution.
Topological Analysis (QTAIM): The Quantum Theory of Atoms in Molecules (QTAIM), often using Bader charge analysis, quantifies the electron density (ρ(r)) at bond critical points (BCPs). This analysis reveals the nature and strength of interactions, particularly the hydrogen bonds between the N-H groups of guanidinium and the oxygen atoms of carbonate. nih.gov Studies have shown that these guanidinium-carbonate interactions act as robust "anchors" that stabilize the crystal structure. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution from the perspective of an approaching electrophile. researchgate.net These maps graphically depict the electron-rich regions (negative potential) around the carbonate oxygens and the electron-poor regions (positive potential) around the guanidinium's hydrogen atoms, highlighting the complementary nature of their interaction.
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into chemical reactivity and charge transfer capabilities. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical hardness. distantreader.org
Table 2: Example Topological Properties of Guanidinium-Carbonate Hydrogen Bonds from QTAIM Analysis
| Interaction Type | H-bond | Electron Density (ρ(r)) eÅ⁻³ | Laplacian (Δρ(r)) eÅ⁻⁵ | Total Energy Density (Hr) a.u. |
| Guanidinium–Carbonate | N6–H6···O1 | 0.41 | 4.06 | -0.08 |
| Guanidinium–Carbonate | N8–H8B···O2/O3 | 0.19 | 1.93 | -0.02 |
Data adapted from a study on related guanidinium-carbonate phases, illustrating the range of interaction strengths. nih.gov
Molecular Dynamics Simulations for Solution Behavior and Interfacial Phenomena
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For guanidinium carbonate, MD simulations have been crucial for understanding its behavior in aqueous solutions, particularly the phenomena of hydration and ion pairing. acs.orgnih.gov
Experimental studies combined with MD simulations have revealed that aqueous solutions of guanidinium carbonate exhibit exceptionally strong hetero-ion pairing between the guanidinium (Gdm⁺) and carbonate (CO₃²⁻) ions. acs.orgnist.gov This interaction is significantly stronger than that observed for other guanidinium salts, such as those with chloride or even sulfate (B86663). sci-hub.senist.gov The strong, bidentate hydrogen bonds between the planar Gdm⁺ and CO₃²⁻ ions are so effective that they lead to the formation of extensive, nanometer-scale ionic aggregates even at modest concentrations. acs.orgnih.gov
A critical finding from these simulations is the importance of accurately modeling electronic polarization. Initial MD simulations using standard non-polarizable force fields with full integer charges (+1 on Gdm⁺, -2 on CO₃²⁻) significantly overestimated the extent of ion pairing and clustering when compared to neutron scattering experiments. acs.orgcas.cznih.gov Subsequent studies demonstrated that using force fields with scaled (reduced) ionic charges, which implicitly account for electronic polarization effects in the aqueous environment, yields a much more realistic description of the solution structure that agrees well with experimental data. acs.orgcas.cznih.gov This finding highlights that the overestimation of ion-ion interactions is a potential artifact in many simple, non-polarizable simulations of charged species. cas.cz
The strong ion-pairing behavior of guanidinium carbonate directly influences its interaction with the surrounding water molecules. The formation of ion aggregates alters the local structure of water. nist.gov MD simulations allow for the detailed analysis of the hydration shells around both the individual ions and the ion pairs. They can quantify the number of water molecules in the first and second hydration shells and their orientation relative to the ions. nist.gov
The interaction between Gdm⁺ and CO₃²⁻ is a model for biologically relevant interactions, such as those between the side chain of the amino acid arginine (which is terminated by a guanidinium group) and carboxylate or other anionic groups in proteins. acs.orgcas.cz The insights gained from simulating guanidinium carbonate in water, particularly the crucial role of electronic polarization and the tendency for strong, specific pairing, are therefore relevant for understanding and accurately modeling ion-protein interactions in biological systems. acs.orgnih.gov Simulations suggest that uncorrected, full-charge force fields may overestimate the strength of salt bridges in proteins. cas.cz
Adsorption and Interface Dynamics of Guanidinium Carbonate on Surfacesnih.gov
The behavior of guanidinium carbonate at interfaces is crucial for a range of applications, including crystallization processes and its role in biological systems. While direct computational studies on the adsorption of guanidinium carbonate onto specific solid surfaces are limited, molecular dynamics (MD) simulations have provided valuable insights into the interactions between guanidinium and carbonate ions in aqueous environments. These simulations serve as a proxy for understanding the initial stages of surface interaction.
One study employed MD simulations to investigate aqueous guanidinium-carbonate interactions, highlighting the importance of accurately modeling electronic polarization effects. The study found that using a full charge model for the ions led to excessive ion pairing and clustering in the simulations, which did not align with experimental data from neutron scattering. However, by reducing the ionic charges to account for electronic polarization, the simulations produced a more realistic representation of the solution structure, with a good correlation to experimental results. nih.gov This underscores the necessity of using sophisticated models to accurately capture the subtle interplay of forces governing the behavior of these ions in solution and, by extension, at interfaces.
Further understanding of the adsorption phenomena can be gleaned from studies on related systems. For instance, research on the adsorption of various surfactants on carbonate surfaces has utilized molecular dynamics simulations to elucidate the adsorption mechanisms at a molecular level. rsc.org These studies, while not directly involving guanidinium, demonstrate the power of computational methods to model the intricate interactions between molecules and surfaces, including the influence of temperature and salinity on adsorption quantities. rsc.org Such methodologies could be readily applied to investigate the specific adsorption behavior of guanidinium carbonate on various substrates.
The interaction of guanidine with carbon dioxide, a closely related process, has also been a subject of theoretical investigation. Density functional theory (DFT) studies on the cooperative adsorption of CO2 by guanidine have shown that the interaction can transition from a weak non-covalent complex to a strong covalent bond, particularly within clusters of guanidine and CO2 molecules. nih.gov This suggests that the adsorption of carbonate by guanidinium-functionalized surfaces could involve complex, cooperative interactions.
While the specific dynamics of guanidinium carbonate at various interfaces remain a developing area of research, the existing computational work on its constituent ions in solution and related adsorption phenomena provides a strong foundation for future investigations.
Computational Modeling of Solid-State Guanidinium Carbonatemdpi.com
The solid-state properties of guanidinium carbonate are of significant interest for its applications in materials science and organic synthesis. Computational modeling offers a powerful avenue to explore the crystal structure, stability, and defects of this compound at an atomic level.
The prediction of crystal structures from first principles is a major challenge in computational materials science. For a given molecule, multiple crystal packing arrangements, or polymorphs, may be possible, each with distinct physical properties. Computational crystal structure prediction (CSP) methods aim to identify these stable polymorphs by exploring the potential energy surface of the crystalline solid. chemrxiv.orgresearchgate.net
A typical CSP workflow involves generating a multitude of plausible crystal structures and then ranking them based on their calculated lattice energies. This process often employs a hierarchical approach, starting with computationally less expensive methods to screen a large number of candidates and then refining the most promising structures with more accurate, but computationally intensive, quantum mechanical calculations, such as density functional theory (DFT). researchgate.net
While specific CSP studies on guanidinium carbonate are not extensively documented in the literature, the methodologies are well-established. For instance, DFT calculations have been used to investigate the structural and vibrational properties of various guanidinium derivatives in the crystal phase, including guanidinium carbonate. khanacademy.org These studies provide a basis for understanding the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. The planarity and hydrogen-bonding capabilities of the guanidinium cation and the carbonate anion suggest a rich polymorphic landscape for guanidinium carbonate, which could be explored using modern CSP techniques.
The stability of a particular crystal polymorph is determined by its lattice energy, which is the energy released when gaseous ions come together to form a crystalline solid. aps.org Computational methods, particularly those based on quantum mechanics, are instrumental in calculating these energies. The lattice energy can be calculated by summing the electrostatic and van der Waals interactions between all the atoms in the crystal lattice.
For ionic compounds like guanidinium carbonate, the lattice energy is dominated by the electrostatic interactions between the guanidinium cations and carbonate anions. These interactions can be estimated using Coulomb's law, which states that the force between two charges is proportional to the product of the charges and inversely proportional to the square of the distance between them. aps.org More accurate calculations require solving the Schrödinger equation for the crystalline system, often within the framework of DFT.
The relative stability of different potential polymorphs of guanidinium carbonate can be assessed by comparing their calculated lattice energies. The polymorph with the lowest lattice energy is generally the most thermodynamically stable under a given set of conditions. These calculations are crucial for understanding phase transitions and for identifying the most likely crystalline forms to be observed experimentally.
Real crystals are never perfect and contain various types of defects, such as vacancies (missing ions), interstitials (ions in non-lattice positions), and dislocations. These defects can have a profound impact on the mechanical, optical, and electronic properties of the material. researchgate.net Atomistic simulations provide a powerful tool to study the formation and behavior of these defects at the molecular level.
Computational methods like molecular dynamics (MD) and Monte Carlo simulations can be used to model the introduction of defects into a perfect crystal lattice and to observe the resulting structural rearrangements. researchgate.net By calculating the energy required to create a defect, it is possible to predict the equilibrium concentration of different types of defects at a given temperature.
For guanidinium carbonate, simulations could be employed to investigate the formation energies of Schottky defects (pairs of cation and anion vacancies) and Frenkel defects (a vacancy-interstitial pair). These simulations would provide insights into the intrinsic disorder of the crystal and its potential impact on properties such as ionic conductivity. Furthermore, the interaction of defects with each other and with grain boundaries could be explored, offering a more complete picture of the solid-state behavior of guanidinium carbonate.
Computational Prediction of Reactivity and Mechanistic Pathwayschemrxiv.orgrsc.orgresearchgate.net
Computational chemistry plays a pivotal role in elucidating the reaction mechanisms of chemical transformations involving guanidinium carbonate. Density functional theory (DFT) is a particularly powerful tool for this purpose, allowing for the detailed exploration of potential energy surfaces and the identification of transition states and intermediates.
Understanding the reactivity of guanidinium carbonate often involves studying reactions where guanidine or a guanidinium salt acts as a catalyst. For example, DFT has been used to investigate the mechanism of the guanidine-catalyzed ring-opening of cyclic carbonates by amines. rsc.orgscispace.comresearchgate.netrsc.orgacs.org In these studies, computational chemists map out the entire reaction pathway, starting from the reactants, through the transition state, to the products.
The transition state is a critical point on the potential energy surface that represents the energy maximum along the reaction coordinate. Identifying the geometry and energy of the transition state is crucial for determining the activation energy, or reaction barrier, which governs the rate of the reaction. Various computational algorithms are available for locating transition states.
In the case of the guanidine-catalyzed aminolysis of propylene (B89431) carbonate, DFT calculations have shown that the reaction can proceed through different pathways depending on the nature of the amine. rsc.orgscispace.comresearchgate.netrsc.orgacs.org The calculations revealed a bifunctional activation mechanism where the guanidine catalyst acts as both a proton donor and acceptor, significantly lowering the Gibbs free energy of the reaction. rsc.orgscispace.comresearchgate.netrsc.orgacs.org
Similarly, the transesterification of dimethyl carbonate with ethanol (B145695) catalyzed by guanidine has been investigated using DFT. The study explored different possible pathways and calculated the free energy barriers for each. The results indicated that the reaction proceeds through the simultaneous activation of both reactants, facilitated by hydrogen bonding with the catalyst. The calculated free energy barrier for the rate-limiting step was found to be significantly reduced in the presence of the catalyst.
These computational studies not only provide a detailed understanding of the reaction mechanism but also allow for the rational design of more efficient catalysts. By systematically modifying the structure of the catalyst in silico and calculating the corresponding reaction barriers, it is possible to predict which catalysts will exhibit the highest activity.
pKa Prediction and Acidity/Basicity Profiling of Guanidinium Carbonate Species
The high basicity of guanidine is a defining characteristic, and accurately predicting the pKa of its conjugate acid, the guanidinium cation, and related species is crucial for understanding their behavior in chemical and biological systems. researchgate.net Computational chemistry offers powerful tools for this purpose, moving beyond simple estimations to provide detailed, quantitative insights into acidity and basicity. Various theoretical methods have been developed and refined to achieve high accuracy in pKa prediction, often with errors of less than 0.5 pKa units. nih.govconsensus.app
A significant challenge in computational pKa prediction is accurately capturing the large change in solvation energy when a molecule is protonated or deprotonated. kyushu-u.ac.jp The charge of the compound changes, making the solvent effect a critical factor in determining the reaction's Gibbs energy. kyushu-u.ac.jp Modern computational approaches tackle this by combining high-level quantum chemical calculations with sophisticated solvation models.
One effective strategy involves the use of thermodynamic cycles. However, these can be computationally expensive, and the accuracy is highly dependent on the estimation of the solvation free energy of the proton, which can vary significantly between methods. kyushu-u.ac.jpnih.gov To circumvent some of these difficulties, alternative methods have been developed. One such novel method predicts pKa values from ab initio gas-phase equilibrium bond lengths, avoiding thermodynamic cycles altogether. nih.govnih.gov This technique leverages the fact that changes in molecular geometry, specifically bond lengths within the guanidine functional group, correlate strongly with changes in basicity. nih.gov For a series of guanidine derivatives, the C=N bond length in the neutral base form has been shown to have an impressive correlation (r² = 0.97) with the experimental pKa of the corresponding guanidinium ion. nih.gov
Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM) is another widely used and effective approach. kyushu-u.ac.jpacs.org An efficient computational method has been identified using B3LYP density functional theory and the IEF-PCM solvation model, which has been successfully applied to predict the site-specific and global pKa values of complex molecules containing guanidine-like moieties. acs.org For instance, calculations have shown consistency with the experimentally observed pKa value for the guanidinium cation (around 13.7). acs.org The accuracy of these DFT-based methods relies on the choice of functional, basis set, and the specific continuum model used to represent the solvent. nih.gov
These computational tools are not only used to predict pKa values but also to create detailed acidity/basicity profiles for complex molecules with multiple potential protonation sites. By calculating the pKa for each site, researchers can determine the preferred protonation site and understand the distribution of different tautomers and protonation states at a given pH. nih.gov For example, in designing novel guanidine-substituted molecules, calculating the pKa values of all positions on the guanidine moiety can help interpret reaction outcomes, such as a tendency toward intramolecular cyclization. nih.gov
| Computational Method | Key Principles | Typical Accuracy (pKa units) | Strengths | Limitations | Reference |
|---|---|---|---|---|---|
| Ab Initio Bond Length Correlation | Linear free-energy relationship (LFER) between gas-phase C-N bond lengths and aqueous pKa. | < 0.5 | Avoids thermodynamic cycles and calculation of solvation energies; computationally efficient. | Requires a training set of compounds with known pKa values; model is specific to structural class. | nih.govnih.gov |
| DFT with Polarizable Continuum Models (e.g., B3LYP/IEF-PCM) | Calculates Gibbs free energy change of protonation using a thermodynamic cycle, with the solvent treated as a continuous medium. | ~0.5 - 1.0 | Widely applicable; provides detailed electronic structure information. | Accuracy is sensitive to the choice of functional, basis set, and solvation model; high computational cost. | kyushu-u.ac.jpacs.org |
| Semi-empirical Methods (e.g., AM1/SMD) | Uses simplified quantum mechanical calculations with parameters derived from experimental data. | ~1.0 - 1.1 | Very fast; suitable for large molecules and high-throughput screening. | Less accurate than higher-level methods; parameterization may not be available for all structures. | nih.gov |
Computational Design of Novel Guanidinium Carbonate Derivatives
Computational chemistry is an indispensable tool for the rational design of novel guanidinium carbonate derivatives with tailored properties for specific applications, ranging from nonlinear optics (NLO) to medicinal chemistry. researchgate.netnih.gov By using theoretical models, scientists can predict the structural, electronic, and functional properties of molecules before undertaking their synthesis, thereby saving significant time and resources.
In the field of materials science, DFT calculations are employed to design guanidinium-based materials with enhanced NLO properties. researchgate.net The design process involves modifying the molecular structure and studying the resulting changes in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often correlates with a larger NLO response. For example, computational studies have shown that the addition of specific end-capped substituent groups to a guanidinium derivative can significantly lower the HOMO-LUMO band gap and enhance the NLO response. researchgate.net
In medicinal chemistry, computational methods are pivotal in designing guanidine derivatives as potential therapeutic agents. nih.gov For instance, novel guanidine derivatives have been designed and evaluated as DNA-binding agents for anticancer applications. nih.govrsc.org The design process often involves several computational stages:
Scaffold Design: A core molecular structure, such as a cyclopropyl-linked guanidine, is proposed as a novel scaffold. nih.gov
Molecular Docking: The designed molecules are computationally "docked" into the active site of a biological target, such as the minor groove of DNA. This simulation predicts the preferred binding orientation and calculates a "docking score," which estimates the binding affinity. Derivatives with better scores are prioritized for synthesis. nih.govrsc.org
DFT Calculations: Quantum mechanical calculations are used to analyze the electronic features of the designed compounds. This includes optimizing the molecular geometry and calculating properties like the distribution of electronic charge and the energies of molecular orbitals, which are crucial for understanding the molecule's reactivity and interaction capabilities. nih.govrsc.org
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to assess the drug-likeness of the designed compounds early in the discovery process. rsc.org
A recent study on novel guanidine derivatives designed as DNA minor groove binders provides a concrete example. nih.govrsc.org Molecular docking studies predicted that a 4-Me, 4-Br-substituted derivative would bind favorably within the DNA minor groove, a prediction later supported by experimental binding studies. The calculated binding energy from these simulations helps to explain the spontaneity and stability of the molecule-DNA interaction. nih.govrsc.org
| Computational Method | Parameter | Predicted Value | Interpretation | Reference |
|---|---|---|---|---|
| Molecular Docking (vs. DNA) | Docking Score | -8.9 kcal/mol | Indicates strong and favorable binding affinity to the DNA minor groove. | nih.govrsc.org |
| Molecular Docking (vs. DNA) | Predicted Interactions | Hydrogen bonding and hydrophobic interactions | Reveals the specific forces stabilizing the drug-DNA complex. | rsc.org |
| Thermodynamic Calculation | Gibbs Free Energy (ΔG) | -31.61 kJ/mol | Confirms the binding interaction is spontaneous and thermodynamically stable. | nih.govrsc.org |
| DFT (B3LYP/6-31G) | HOMO-LUMO Energy Gap | Not specified | Provides insights into the electronic stability and reactivity of the molecule. | nih.govrsc.org |
These examples highlight how theoretical and computational investigations are not merely academic exercises but are integral to the modern process of molecular design and discovery. By providing a deep understanding of the relationships between structure and property, these methods guide the synthesis of new guanidinium carbonate derivatives with optimized performance for a wide array of applications.
Advanced Analytical Methodologies for Characterizing Guanidinium Carbonate in Complex Systems
Chromatographic Separation and Quantification Techniques
Chromatographic methods are indispensable for the separation and quantification of guanidinium (B1211019) carbonate and its constituent ions, offering high precision and sensitivity for purity assessment and assay.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and assay of guanidinium carbonate. Modern instrumental methods like HPLC offer significant advantages in specificity and automation over traditional titrimetric and gravimetric techniques. oup.com The purity of guanidinium carbonate can be determined to levels greater than 99.8%. epo.org
One established HPLC approach involves pre-column derivatization to make the guanidinium cation more amenable to UV detection. oup.com A facile reaction with acetylacetone (B45752) converts the guanidine (B92328) into a chromophore, allowing for straightforward analysis. oup.com Although this derivatization is highly reproducible, it may not proceed to completion, which can be accounted for with appropriate calibration. oup.com
Alternatively, direct analysis without derivatization is possible using specific columns and conditions. A common method employs a reverse-phase C18 column with a buffered mobile phase, allowing for the separation of guanidinium from potential by-products. epo.org
| Parameter | Specification |
|---|---|
| HPLC System | Quaternary HPLC pump with degassing system |
| Column | ZORBAX Eclipse XDB- C 18, 250 x 4.6 mm, 5 µm |
| Eluent (Mobile Phase) | Buffer solution at pH 7.5 |
| Detector | Diode-Array Detector (DAD) |
| Analysis Method | External calibration |
Ion Chromatography (IC) is a powerful separation technique used to analyze and quantify charged ions in a sample. diduco.com It is ideally suited for the individual determination of the guanidinium cation and the carbonate anion in aqueous solutions. The separation is based on the interaction of the sample ions with a stationary phase containing fixed ions of the opposite charge. diduco.com
Guanidinium Ion Analysis: The guanidinium cation can be quantified using a cation-exchange column. nih.govthermofisher.com A simple and sensitive IC method can determine guanidine in various matrices. nih.gov The mobile phase is typically an acidic solution, such as methanesulfonic acid, and detection is achieved via suppressed conductivity. nih.govthermofisher.com This approach avoids the need for pre-analysis derivatization and can be automated for high-throughput analysis. thermofisher.com
Carbonate Ion Analysis: The carbonate anion is commonly analyzed using an anion-exchange column with a carbonate-bicarbonate or hydroxide (B78521) eluent. diduco.comnestgrp.com Suppressed conductivity detection provides enhanced sensitivity by reducing the background conductivity of the eluent. uga.eduuga.edu However, high concentrations of carbonate and dissolved carbon dioxide in a sample can lead to analytical challenges, such as irreproducible retention times and peak deformation. nih.gov Sample pre-treatment, such as acidification followed by CO2 removal, may be necessary to mitigate these interferences. nih.gov
| Parameter | Guanidinium (Cation) Analysis nih.govthermofisher.com | Carbonate (Anion) Analysis diduco.comuga.eduuga.edu |
|---|---|---|
| Column Type | Cation-exchange (e.g., Dionex IonPac CS14, CS20) | Anion-exchange (e.g., Dionex IonPac AS4A) |
| Mobile Phase | Acidic eluent (e.g., Methanesulfonic acid) | Basic eluent (e.g., Carbonate/Bicarbonate solution) |
| Detection | Suppressed conductivity or UV (195 nm) | Suppressed conductivity |
| Key Advantage | Direct analysis without derivatization | High sensitivity for common anions |
Advanced Spectroscopic Characterization Beyond Basic Identification
While standard spectroscopic methods confirm the presence of functional groups, advanced techniques provide deeper insights into the electronic structure, solid-state arrangement, and molecular behavior of guanidinium carbonate.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of atoms within the top 1-10 nm of a material. ust.hk For guanidinium carbonate, XPS can precisely probe the electronic environments of the carbon, nitrogen, and oxygen atoms. The binding energy of core electrons is sensitive to the local chemical environment, an effect known as the chemical shift. ust.hk
In the guanidinium cation [C(NH₂)₃]⁺, the nitrogen and carbon atoms exhibit distinct chemical shifts. Studies on guanidinium-based systems show a large difference in the measured N 1s binding energies compared to other nitrogenous cations like imidazolium (B1220033) or quaternary ammonium (B1175870). nih.gov The N 1s spectrum of the guanidinium group typically shows components corresponding to the different nitrogen environments. whiterose.ac.uk Similarly, the C 1s spectrum can distinguish the central carbon of the guanidinium cation from the carbonate carbon. This data provides valuable information on charge distribution within the ionic components. nih.govwhiterose.ac.uk
| Core Level | Chemical State | Typical Binding Energy (eV) | Reference |
|---|---|---|---|
| N 1s | Amine (α-C-N) | ~399.2 | whiterose.ac.uk |
| N 1s | Guanidinium Nitrogens (=N-H, -NH₂) | ~400.0 | whiterose.ac.uk |
| C 1s | Guanidinium Central Carbon (C(N)₃) | High Binding Energy | whiterose.ac.uk |
| C 1s | Carbonate (CO₃²⁻) | ~288-290 | mdpi.com |
Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for characterizing the atomic-level structure of crystalline and amorphous solids. For guanidinium carbonate, ¹³C and ¹⁵N solid-state NMR can provide detailed information about the crystallographic environment of the ions.
Using techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS), high-resolution spectra of solid samples can be obtained. osti.gov The ¹³C spectrum would show distinct resonances for the central carbon of the planar guanidinium cation and the carbon of the carbonate anion, with their chemical shifts being sensitive to the local crystal packing and hydrogen bonding interactions. Similarly, ¹⁵N NMR can resolve the nitrogen atoms within the guanidinium group, providing insights into molecular symmetry and dynamics in the solid state. These analyses are crucial for identifying different polymorphic forms and understanding the intermolecular interactions that govern the crystal structure.
Advanced mass spectrometry (MS) techniques are essential for investigating the gas-phase behavior of guanidinium carbonate, including potential oligomerization and the identification of thermal decomposition products. chemrxiv.org
Soft ionization methods, such as Electrospray Ionization (ESI-MS), can be used to transfer ions from solution to the gas phase with minimal fragmentation. This allows for the study of ion-pairing and the potential formation of oligomeric clusters, such as [(Gdm)₃(CO₃)]⁺ or [(Gdm)(H₂CO₃)]⁺, in solution or during the ionization process. chemrxiv.org The high mass resolution of modern mass spectrometers enables the unambiguous identification of the composition and stoichiometry of such complex ions. chemrxiv.org
When subjected to higher energy, such as in electron ionization (EI) or through thermal decomposition followed by MS analysis, guanidinium carbonate and its constituent ions will fragment and rearrange. The EI mass spectrum of guanidinium carbonate is available in spectral databases. nist.gov Studies on the thermal decomposition of related energetic guanidinium salts, like guanidinium azotetrazolate, have identified major decomposition products including molecular nitrogen (N₂), ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), guanidine, and melamine (B1676169). psu.edu These products provide a model for the potential decomposition pathways of the guanidinium cation itself under thermal stress.
| Compound/Fragment | Formula | Potential Origin | Reference |
|---|---|---|---|
| Guanidine | CH₅N₃ | Protonation/rearrangement of cation | psu.edu |
| Ammonia | NH₃ | Decomposition of guanidinium cation | psu.edu |
| Carbon Dioxide | CO₂ | Decomposition of carbonate anion | sciencemadness.org |
| Cyanamide (B42294)/Carbodiimide | CH₂N₂ / CH₂N₂ | Decomposition of guanidinium cation | psu.edu |
| Melamine | C₃H₆N₆ | Trimerization of cyanamide | psu.edu |
| Water | H₂O | Reaction of protons and carbonate | sciencemadness.org |
Thermal Analysis Techniques for Mechanistic Insights
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. For guanidinium carbonate, these methods are invaluable for understanding its stability, decomposition pathways, and phase transitions.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tudelft.nl It is particularly useful for identifying phase transitions and other thermal events such as melting, crystallization, and decomposition.
DSC analysis of guanidinium compounds reveals distinct thermal events. For instance, studies on related guanidinium salts like guanidinium nitrate (B79036) have shown multiple phase transitions, including first-order and second-order transitions, at specific temperatures. researchgate.net A calorimetric study of guanidinium 4-nitrobenzoate (B1230335) identified a continuous second-order phase transition at approximately 183 K. nih.gov For guanidinium carbonate itself, DSC thermograms can indicate thermal events associated with its decomposition or interaction with other materials. In the context of its use as an additive in polyacrylonitrile (B21495) (PAN) fiber stabilization, DSC shows exothermic peaks that differ from the reference PAN sample, indicating that the guanidinium carbonate influences the cyclization reactions during heat treatment. researchgate.net
The heat capacity of solid guanidinium carbonate has been determined, providing fundamental thermodynamic data essential for thermal analysis.
| Property | Value | Temperature (K) | Reference |
|---|---|---|---|
| Constant Pressure Heat Capacity (Cp,solid) | 258.86 J/mol·K | 298.1 | Huffman, Ellis, et al., 1940 nist.gov |
Simultaneous Thermal Analysis (STA) combines Thermogravimetric Analysis (TGA) and DSC, allowing for the concurrent measurement of mass changes and heat flow in a sample. netzsch.com This provides more comprehensive information than either technique alone, as the heat flow changes (DSC) can be directly correlated with mass loss events (TGA). netzsch.comperkinelmer.com.ar
When coupled with Evolved Gas Analysis (EGA), STA becomes an even more powerful tool for mechanistic studies. wikipedia.orgmeasurlabs.com EGA identifies the chemical nature of the volatile products released during thermal decomposition. wikipedia.orgmeasurlabs.comeag.com Common EGA techniques include mass spectrometry (MS) and Fourier Transform Infrared Spectroscopy (FTIR), which are connected to the thermal analyzer's furnace outlet. wikipedia.orgnih.gov
For guanidinium carbonate, (C(NH₂)₃)₂CO₃, thermal decomposition is expected to release specific gases. The TGA curve would show mass loss steps, while the simultaneous DSC curve would indicate whether these decomposition steps are endothermic or exothermic. The coupled EGA system would then analyze the evolved gases at each step. Based on the compound's stoichiometry, the expected decomposition products would include ammonia (NH₃), carbon dioxide (CO₂), and water (H₂O). Studies on the related compound guanidinium nitrate have identified evolved gases such as NH₃, H₂O, N₂O, and CO₂ using TG-DTA-IR/MS techniques. jes.or.jp
| Decomposition Step | Temperature Range (°C) | Associated Mass Loss | Potential Evolved Gases (Identified by EGA) |
|---|---|---|---|
| 1 | > 160-170 (Melting/Decomposition Onset) | Initial mass loss | Ammonia (NH₃), Carbon Dioxide (CO₂), Water (H₂O) |
| 2 | Higher Temperatures | Further decomposition | Further evolution of NH₃, CO₂, H₂O; potential formation of other nitrogen-containing compounds |
This combined approach allows for the elucidation of complex decomposition mechanisms, providing a clear picture of the thermal stability and reaction pathways of guanidinium carbonate.
Microscopic and Imaging Techniques for Morphology and Surface Studies
Microscopy and imaging techniques are essential for visualizing the physical form and surface characteristics of crystalline compounds like guanidinium carbonate. These methods provide high-resolution information on particle size, shape (morphology), and surface texture (topography).
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. mdpi.com The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. mdpi.com SEM is widely used to study the morphology of carbonate crystals, which can exhibit various forms such as rhombohedral, spherical, or dumbbell shapes. researchgate.netresearchgate.netnih.gov For guanidinium carbonate, SEM analysis would reveal the specific crystal habit, size distribution, and degree of aggregation of the particles.
Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for elemental analysis. wikipedia.orgmasontechnology.ie When the electron beam strikes the sample, it generates characteristic X-rays from the elements present. mdpi.com The EDX detector measures the energy and intensity of these X-rays to identify and quantify the elemental composition of the sample. asu.edunih.gov For guanidinium carbonate (C₃H₁₂N₆O₃), an EDX spectrum would show distinct peaks corresponding to carbon (C), nitrogen (N), and oxygen (O), confirming the elemental makeup of the crystals observed in the SEM image.
| Element | Symbol | Atomic Percent (%) | Weight Percent (%) |
|---|---|---|---|
| Carbon | C | 13.0 | 20.0 |
| Nitrogen | N | 26.1 | 46.6 |
| Oxygen | O | 13.0 | 26.6 |
| Hydrogen | H | 52.2 | 6.7 |
Note: Hydrogen is typically not detectable by standard EDX analysis.
Atomic Force Microscopy (AFM) is a very high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. nanoscientific.org An AFM generates a three-dimensional topographical map of a surface by scanning a sharp tip, attached to a cantilever, over the sample. azooptics.com As the tip scans the surface, forces between the tip and the sample (such as van der Waals, electrostatic, or capillary forces) cause the cantilever to deflect. nanoscientific.org This deflection is monitored and used to create the surface image.
For guanidinium carbonate crystals, AFM can provide detailed quantitative data on surface features well beyond the resolution of optical or even scanning electron microscopes. nih.gov This includes measuring nanoscale surface roughness, identifying crystal growth steps or defects, and visualizing the fine structure of the crystal faces. azooptics.com
Beyond topography, AFM can also probe surface interactions. nih.gov By measuring the force as a function of the distance between the tip and the sample (a force-distance curve), properties such as adhesion and local elasticity can be determined. nanoscientific.org This could be used to study the interaction of guanidinium carbonate surfaces with other molecules or solvents, providing insights into its behavior in complex systems.
| Parameter | Symbol | Description |
|---|---|---|
| Average Roughness | Ra | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. |
| Root Mean Square (RMS) Roughness | Rq or Rms | The square root of the mean of the squares of the surface height deviations measured from the mean plane. |
| Maximum Peak Height | Rp | The height of the highest peak in the analyzed area relative to the mean plane. |
| Adhesion Force | F_ad | The force required to pull the AFM tip away from the sample surface, measured from a force-distance curve. |
Future Research Directions and Emerging Opportunities in Guanidinium Carbonate Science
Exploration of Novel Synthetic Routes and Sustainable Production Methods
The development of environmentally benign and efficient synthetic methods for guanidinium (B1211019) carbonate is a primary focus of future research. Traditional synthesis routes often involve high temperatures and generate significant waste. chemicalbook.comguidechem.com A growing emphasis on green chemistry is steering research towards more sustainable alternatives. 6wresearch.com
Current and Emerging Synthetic Approaches:
| Synthesis Route | Description | Advantages | Research Focus |
| Urea-Based Synthesis | A process for obtaining guanidinium carbonate from aqueous solutions containing urea (B33335), its pyrolysis products, ammonia (B1221849), and carbon dioxide. google.com | Utilizes byproducts from urea production, potentially reducing waste and cost. | Optimizing separation and purification to minimize loss of urea and guanidine (B92328). google.com |
| Direct CO₂ Fixation | Solutions of freebase guanidine can rapidly absorb carbon dioxide directly from the air to form guanidinium carbonate. sciencemadness.org | Offers a potential pathway for carbon capture and utilization (CCU). ornl.gov | Enhancing the efficiency and scalability of CO₂ capture and the energy-efficient release of CO₂ from the resulting crystals. ornl.govornl.gov |
| Cyanamide (B42294) Route | A method involving the reaction of cyanamide with carbon dioxide and ammonia. | Presented as a simpler process with less environmental pollution compared to older methods. | Improving reaction conditions and catalyst systems to increase yield and purity. |
Future work will likely concentrate on catalyst development to lower the energy requirements of these reactions and the use of bio-based feedstocks to create a more sustainable production lifecycle. The overarching goal is to align the production of guanidinium carbonate with the principles of a circular economy, minimizing waste and environmental impact. 6wresearch.com
Development of Advanced Guanidinium Carbonate-Based Functional Materials
The versatility of guanidinium carbonate makes it a valuable building block for a wide range of advanced materials. chemicalbook.com Its application spans from catalysis to the development of novel optical materials.
Key Areas of Functional Material Development:
Catalysis: Guanidinium carbonate is a component of efficient and environmentally friendly cooperative catalyst systems. For instance, when combined with an iron(III) benzoate (B1203000) complex, it shows high activity in the nucleophilic ring opening of epoxides, a crucial reaction in materials science. rsc.org Future research will explore its use in a broader range of organic transformations.
Nonlinear Optical (NLO) Materials: Doping guanidinium carbonate crystals with organic acids, such as L-Malic acid, has been shown to produce new NLO materials with promising properties for applications in photonics and optoelectronics. researchgate.net
Carbon Capture Materials: Guanidine-based compounds can capture carbon dioxide from the air to form stable carbonate crystals. ornl.gov This process is more energy-efficient than traditional methods, as the CO₂ can be released at relatively low temperatures (80-120°C). ornl.gov Research is focused on optimizing the crystalline structure and properties of these materials for enhanced CO₂ capture and release cycles. ornl.gov
Polymers and Resins: As a strong base, it is used as a pH adjuster, stabilizer, and crosslinking agent in the production of amino resins and other polymers. researchandmarkets.comguidechem.com Emerging research includes its use in creating bio-based polymers. researchandmarkets.com
Pharmaceutical and Cosmetic Formulations: It serves as an intermediate in the synthesis of various drugs and is used as a pH adjuster in skincare and hair care products. 6wresearch.comstarskychemical.com Its role as a protein denaturant is also significant in biochemical research. chemicalbook.com
The exploration of new salts and co-crystals involving the guanidinium cation will continue to be a fruitful area, potentially leading to materials with tailored electronic, optical, and catalytic properties. researchgate.net
Deepening Mechanistic Understanding of Guanidinium Carbonate Reactivity and Interactions
A fundamental understanding of the chemical reactivity and intermolecular interactions of guanidinium carbonate is crucial for optimizing its existing applications and discovering new ones. Advanced analytical and computational techniques are being employed to probe these mechanisms at the molecular level.
Key Research Topics:
| Research Area | Techniques Used | Key Findings & Future Directions |
| Aqueous Interactions | Molecular Dynamics (MD) simulations, Neutron Scattering. nih.gov | Studies have shown that guanidinium-carbonate interactions in water are relevant to understanding ion-protein interactions. Future work aims to refine force fields for more accurate simulations. nih.gov |
| Reaction Mechanisms | Density Functional Theory (DFT) calculations. academie-sciences.frmdpi.com | DFT studies are elucidating the role of the guanidinium cation in catalysis, revealing its ability to act through Brønsted acid-base and Lewis acid-base activation modes. academie-sciences.frdoaj.org This research can guide the design of more efficient catalysts. |
| Reactive Diffusion | Molecular Dynamics (MD) simulations with reactive force fields (ReaxFF). nih.gov | Investigations into the diffusion of CO₂ in guanidine-based systems are providing insights for developing more efficient facilitated transport membranes for carbon capture. nih.gov |
Future studies will likely focus on the complex interplay between the guanidinium cation, the carbonate anion, solvents, and other reactants. This will enable a more precise prediction and control of reaction outcomes and material properties.
Leveraging Artificial Intelligence and Machine Learning in Guanidinium Carbonate Research
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate research and development in chemical sciences. While direct applications to guanidinium carbonate are still nascent, the potential is vast.
Potential Applications of AI/ML:
Accelerated Discovery of Functional Materials: AI algorithms can screen vast virtual libraries of compounds to identify new guanidinium-based materials with desired properties, such as high NLO activity or specific catalytic functions. nih.gov
Optimization of Synthetic Routes: ML models can analyze experimental data to predict optimal reaction conditions (temperature, pressure, catalyst) for synthesizing guanidinium carbonate, leading to higher yields and purity while minimizing waste and energy consumption. cas.org
Enhanced Mechanistic Understanding: ML can be used to develop more accurate force fields for molecular dynamics simulations, providing deeper insights into the complex interactions and reaction dynamics of guanidinium carbonate in different environments. researchgate.net
Predictive Toxicology: AI tools can predict the potential toxicity of new guanidinium derivatives, ensuring safety and guiding the development of greener alternatives early in the research process. cas.org
The integration of AI and ML with automated laboratory systems promises to create high-throughput workflows for the design, synthesis, and testing of new guanidinium carbonate-based materials, significantly shortening the innovation cycle.
Addressing Challenges and Future Perspectives in Guanidinium Carbonate Research
Despite its promise, the widespread application of guanidinium carbonate faces several challenges that future research must address.
Current Challenges:
Economic and Supply Chain Volatility: The market is subject to fluctuations in raw material prices, which can impact production costs. 6wresearch.com
Regulatory and Safety Concerns: As with many chemicals, guanidinium carbonate is subject to stringent regulations. industryarc.com It is classified as harmful if swallowed and can cause serious eye and skin irritation, necessitating careful handling and disposal procedures to mitigate health and environmental risks. nih.govchemicalbook.com
Competition from Alternatives: The development of alternative compounds for various applications provides ongoing competition. marketresearch.com
Future Perspectives and Opportunities:
The future outlook for guanidinium carbonate science is positive, driven by increasing demand from key industries like pharmaceuticals, agrochemicals, and cosmetics. reportprime.com The global market is projected to experience steady growth, with significant demand from the Asia-Pacific region. 6wresearch.comindustryarc.com
Key opportunities lie in the growing demand for sustainable and eco-friendly products. 6wresearch.com The unique properties of guanidinium carbonate position it as a valuable component in the development of green technologies, from sustainable catalysts to innovative carbon capture systems. ornl.govrsc.org Continued investment in research and development will be crucial to overcome existing challenges and unlock the full potential of this versatile compound. 6wresearch.com
Q & A
Q. How to validate computational models of guanidine-carbonate interactions against experimental data?
- Methodological Answer : Cross-validate DFT/MD simulations with experimental FTIR and XRD results. Use tools like VMD or PyMOL to visualize hydrogen-bonding networks. Publish computational parameters (e.g., basis sets, force fields) in supplementary materials .
Q. What protocols ensure reproducibility in guanidine-based antiviral studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
